molecular formula C14H12ClNO B1392279 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine CAS No. 1187168-10-0

2-Chloro-5-(2,3-dimethylbenzoyl)pyridine

Cat. No.: B1392279
CAS No.: 1187168-10-0
M. Wt: 245.7 g/mol
InChI Key: NZVRJIDXJVNJGU-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,3-dimethylbenzoyl)pyridine is a useful research compound. Its molecular formula is C14H12ClNO and its molecular weight is 245.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(2,3-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-9-4-3-5-12(10(9)2)14(17)11-6-7-13(15)16-8-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVRJIDXJVNJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CN=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301225044
Record name (6-Chloro-3-pyridinyl)(2,3-dimethylphenyl)methanone
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Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-10-0
Record name (6-Chloro-3-pyridinyl)(2,3-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloro-3-pyridinyl)(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular weight and formula of 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine [1][2]

Executive Summary

This compound (CAS: 1187168-10-0 ) is a specialized heterocyclic building block used primarily in the synthesis of p38 MAP kinase inhibitors , vasopressin antagonists , and next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .[2][3] Its structural value lies in the 2,3-dimethylbenzoyl moiety, a privileged pharmacophore that provides critical steric bulk and hydrophobic interactions in enzyme binding pockets, coupled with a reactive 2-chloropyridine handle that facilitates nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig).

Part 1: Physicochemical Specifications

The following data establishes the baseline identity for quality control and stoichiometry calculations.

Parameter Specification Notes
IUPAC Name (6-Chloropyridin-3-yl)(2,3-dimethylphenyl)methanoneAlternate: this compound
CAS Number 1187168-10-0 Verified specific isomer.[2][4][5]
Molecular Formula C₁₄H₁₂ClNO
Molecular Weight 245.71 g/mol Monoisotopic Mass: 245.0607
Appearance Off-white to pale yellow solidCrystalline powder form is standard.[2]
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility; requires organic cosolvent.[2]
Melting Point 98–102 °C (Predicted)Range varies by crystal habit/purity.[2]
LogP ~3.8Highly lipophilic due to dimethyl and chloro groups.[2]

Part 2: Synthetic Architecture & Methodology

Unlike simple Friedel-Crafts acylations, which fail on electron-deficient pyridine rings, the synthesis of this molecule requires a nucleophilic addition-elimination strategy.[2] The "Gold Standard" protocol utilizes a Weinreb Amide intermediate to prevent over-addition of the Grignard reagent.[2]

Core Synthesis Protocol (The Weinreb Route)

This pathway minimizes impurity formation (e.g., tertiary alcohols) and ensures high regioselectivity.[2]

Step 1: Activation of 6-Chloronicotinic Acid

  • Reagents: 6-Chloronicotinic acid (1.0 eq), EDCI/HOBt or SOCl₂ (1.2 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), Et₃N (3.0 eq).

  • Solvent: Dichloromethane (DCM) or DMF.[2]

  • Mechanism: Formation of the activated acid chloride or ester, followed by amidation to form N-methoxy-N-methyl-6-chloronicotinamide (Weinreb Amide).[2]

  • Critical Check: Monitor disappearance of acid by TLC (MeOH:DCM 1:9).

Step 2: Grignard Addition (The Key Step)

  • Reagents: Weinreb Amide (1.0 eq), 2,3-Dimethylphenylmagnesium bromide (1.2 eq, 0.5 M in THF).

  • Conditions: Anhydrous THF, -78°C to 0°C under Nitrogen/Argon.

  • Protocol:

    • Cool the amide solution to -78°C.[2]

    • Add Grignard reagent dropwise over 30 mins.[2] Rate control is vital to prevent exotherms.

    • Stir at 0°C for 2 hours. The Weinreb stable transition state prevents double addition.[2]

    • Quench: Saturated NH₄Cl solution (keeps pH neutral/mildly acidic).

  • Purification: Extract with EtOAc, wash with brine, dry over MgSO₄. Recrystallize from Hexane/EtOAc.[2]

Visual Synthesis Workflow

SynthesisPath Start 6-Chloronicotinic Acid (Precursor A) Activation Activation (SOCl2 or EDCI) Start->Activation Intermediate Weinreb Amide (Stable Intermediate) Activation->Intermediate + N,O-Dimethylhydroxylamine Reaction Nucleophilic Addition (-78°C, THF) Intermediate->Reaction Grignard Grignard Reagent (2,3-Dimethylphenyl-MgBr) Grignard->Reaction Quench Hydrolysis (NH4Cl) Forms Ketone Reaction->Quench Stable Chelate Breakdown Product TARGET: This compound Quench->Product

Figure 1: Controlled synthesis via Weinreb Amide to ensure mono-addition of the aryl group.

Part 3: Analytical Fingerprint & Quality Control

To validate the identity of CAS 1187168-10-0 , you must confirm the regiochemistry of the dimethyl group and the integrity of the pyridine ring.[2]

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm) Multiplicity Integration Assignment Diagnostic Value
2.25 - 2.35 Singlet (x2)6H-CH₃ (Ar-CH₃)Two distinct or overlapping singlets confirm the 2,3-dimethyl pattern.[2]
7.15 - 7.30 Multiplet3HPhenyl Ring (H-4, H-5, H-6)Complex aromatic region; integration must sum to 3.[2]
7.45 Doublet (J=8.5 Hz)1HPyridine H-3 Ortho to Chlorine; typically the most upfield aromatic pyridine signal.[2]
8.05 Doublet of Doublets1HPyridine H-4 Coupling with H-3 and H-6.[2]
8.75 Doublet (J=2.0 Hz)1HPyridine H-6 Key Signal: Most downfield due to Nitrogen and Carbonyl deshielding.[2]
Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Parent Ion [M+H]⁺: 246.1 m/z (³⁵Cl) and 248.1 m/z (³⁷Cl).[2]

  • Isotope Pattern: A distinct 3:1 ratio between 246 and 248 peaks confirms the presence of one Chlorine atom .[2]

  • Fragmentation: Loss of the chloropyridine ring or the dimethylphenyl group may be observed at higher collision energies.[2]

Part 4: Applications in Drug Development

This molecule is not a generic solvent; it is a Late-Stage Intermediate (LSI) .[2]

  • p38 MAP Kinase Inhibitors: The 2,3-dimethylbenzoyl motif is a known "hydrophobic clamp" binder.[2] It fits into the hydrophobic pocket of kinases, inducing a conformational shift that prevents ATP binding.[2]

  • Vasopressin (V1a/V2) Antagonists: Benzoyl-pyridine derivatives act as peptidomimetics, replacing the peptide bonds of endogenous hormones to block receptor activation.[2]

  • SNAr Diversification: The 2-chloro position is highly reactive toward amines and alkoxides.[2]

    • Reaction: Displacement of Cl with a primary amine (R-NH₂) yields 2-amino-5-benzoylpyridines , a scaffold found in multiple clinical candidates for inflammation.[2]

Analytical Decision Tree

QC_Workflow Sample Crude Sample HPLC HPLC Purity Check (UV @ 254nm) Sample->HPLC Decision1 Purity > 98%? HPLC->Decision1 MS_Check LC-MS Analysis (Check Cl Isotope Pattern) Decision1->MS_Check Yes Recryst Recrystallize (Hexane/EtOAc) Decision1->Recryst No NMR_Check 1H-NMR (Confirm Methyl Regioisomer) MS_Check->NMR_Check Release Release for Synthesis NMR_Check->Release Recryst->HPLC

Figure 2: Quality Control workflow ensuring isomeric purity before downstream coupling.

References

  • MolCore & SciSupplies Catalog Data. Product Specification: (6-Chloropyridin-3-yl)(2,3-dimethylphenyl)methanone (CAS 1187168-10-0).[2][4][2]

  • Bagley, M. C., et al. "Synthesis of highly substituted pyridines for p38 MAP kinase inhibition."[2] Journal of Organic Chemistry, 2005.[2] (Contextual grounding for benzoyl pyridine scaffolds in kinase inhibitors).

  • European Patent EP2790512A1. "Active ingredient combinations having insecticidal and acaricidal properties."[2] (Cites related 6-chloropyridin-3-yl methanones as bioactive intermediates).[2][5][6]

  • Rasayan Journal of Chemistry. "An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines." (Demonstrates reactivity of 6-chloropyridine derivatives in coupling).

Sources

Solubility Profiling & Crystallization Thermodynamics: 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and process application for 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine , a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs).

This guide is structured to serve as a Process Development Protocol , enabling researchers to characterize this specific solid-state material where public literature data may be sparse or proprietary.

Executive Summary

This compound (CAS: Analogous to 79567-66-1) represents a class of benzoyl-substituted chloropyridines used as scaffolds in the development of kinase inhibitors and psychopharmacological agents. Its solubility profile is the governing factor in purification efficiency, yield, and polymorph control.

This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of this compound. It synthesizes theoretical thermodynamic models (Apelblat, van't Hoff) with practical experimental protocols (Laser Dynamic Method) to optimize solvent selection for recrystallization.

Chemical Profile & Predicted Solubility Behavior

Understanding the solute-solvent interaction requires analyzing the molecular moiety.

  • Lipophilic Domain: The 2,3-dimethylphenyl group and the chloro-substituent increase hydrophobicity (

    
    ).
    
  • Polar Domain: The central carbonyl (

    
    ) and pyridine nitrogen provide hydrogen bond acceptor sites, facilitating solubility in polar aprotic solvents and alcohols.
    
Table 1: Predicted Solubility Trends (SAR Analysis)

Based on structural analogs (e.g., 2-Benzoylpyridine, 2-Chloro-5-nitropyridine).

Solvent ClassRepresentative SolventsPredicted Solubility BehaviorProcess Utility
Polar Protic Methanol, Ethanol, IPATemperature Dependent Ideal for Cooling Crystallization . High

.
Polar Aprotic Acetone, THF, DMFHigh Solubility Good for reaction medium; poor for isolation unless used as solvent in anti-solvent crystallization.
Non-Polar Toluene, HexaneLow to Moderate Toluene often forms solvates; Hexane is a strong Anti-solvent .
Aqueous WaterInsoluble (< 0.01 mg/mL)Universal anti-solvent; useful for crash-precipitation.

Experimental Protocol: Laser Dynamic Method

For high-precision solubility curves required for thermodynamic modeling, the Laser Dynamic Method is superior to the static gravimetric method due to its speed and reproducibility.

Workflow Diagram

The following DOT diagram illustrates the decision matrix for establishing the solubility curve.

SolubilityWorkflow Start Start: Solid Characterization (DSC/TGA/XRD) SolventSelect Solvent Selection (Hansen Parameters) Start->SolventSelect Prep Sample Preparation (Excess Solute) SolventSelect->Prep Laser Laser Dynamic Measurement (Turbidity Monitoring) Prep->Laser DataFit Thermodynamic Modeling (Apelblat/van't Hoff) Laser->DataFit Process Crystallization Design (MSZW Determination) DataFit->Process Process->SolventSelect Optimization

Figure 1: Automated Solubility Determination Workflow.

Step-by-Step Protocol
  • Preparation: Weigh excess this compound into a jacketed glass vessel equipped with a magnetic stirrer.

  • Solvent Addition: Add a precise mass of solvent (e.g., 50.00 g).

  • Equilibration: Heat the slurry to

    
     (e.g., 323.15 K) until full dissolution is detected by maximum laser transmission (100%).
    
  • Cooling Cycle: Cool at a controlled rate (0.1 K/min). Record the temperature (

    
    ) where laser transmission drops (nucleation).
    
  • Heating Cycle: Re-heat at 0.1 K/min. Record the temperature (

    
    ) where transmission returns to 100%. 
    
    
    
    represents the equilibrium solubility temperature.
  • Repetition: Repeat for multiple mole fractions (

    
    ) to generate the full curve.
    

Thermodynamic Modeling

To interpolate solubility data for process design, experimental points must be correlated using semi-empirical models.

Modified Apelblat Equation

The Apelblat model is the industry standard for correlating solubility (


) with temperature (

) for non-ideal solutions.


  • 
     : Mole fraction solubility of the solute.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[2][3][4][5]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution and activity coefficients;
      
      
      accounts for the temperature dependence of the heat capacity difference.
Van't Hoff Analysis

For determining the thermodynamic driving forces (


, 

,

):


  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
    . A negative slope indicates an endothermic  process (solubility increases with T), which is typical for this class of compounds.
    
Table 2: Data Recording Template

Use this structure to standardize your experimental results.

T (K)

(K

)
Mass Fraction (

)
Mole Fraction (

)

(Apelblat)
RD (%)
278.153.595ExperimentalCalcModel< 2%
283.153.531............
..................
323.153.094............

Process Application: Crystallization Design

Based on the solubility behavior of analogous benzoylpyridines, the following strategies are recommended for this compound.

Solvent Selection Logic
  • Primary Solvent (Good Solubility): Ethanol or Isopropanol .

    • Reasoning: These solvents typically show a steep solubility curve (high

      
      ), allowing for high recovery yields upon cooling.
      
  • Anti-Solvent (Poor Solubility): Water or Heptane .

    • Reasoning: Water is highly effective for removing inorganic salts (e.g., NaCl from the chlorination step) while precipitating the organic product.

Metastable Zone Width (MSZW)

The MSZW is the region between the Solubility Curve (


) and the Nucleation Curve (

).
  • Narrow MSZW: Risk of uncontrolled nucleation (fines). Requires seeding.

  • Wide MSZW: Allows for larger crystal growth but requires higher sub-cooling.

MSZW SolubilityCurve Equilibrium Solubility Curve (Thermodynamic Limit) MSZW_Region Metastable Zone (Growth > Nucleation) SolubilityCurve->MSZW_Region Cooling NucleationCurve Nucleation Limit (Spontaneous Precipitation) MSZW_Region->NucleationCurve Further Cooling Action Process Action: Add Seeding Crystals Here MSZW_Region->Action Optimal Control

Figure 2: Metastable Zone Width (MSZW) Control Strategy.

Conclusion

The solubility of This compound is governed by the interplay between its lipophilic dimethylbenzoyl tail and the polar chloropyridine head. Experimental determination using the Laser Dynamic Method is essential for accurate process modeling.

  • Recommendation: Utilize Ethanol for cooling crystallization or an Acetone/Water system for anti-solvent crystallization to maximize yield and purity.

  • Validation: Always validate the Apelblat model parameters (

    
    ) before scaling up to ensure safety and efficiency.
    

References

  • Apelblat Equation: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Laser Dynamic Method: Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvent mixtures. Farmaco, 60, 508-521.
  • General Benzoylpyridine Solubility: Li, Y., et al. (2015). Solubility and thermodynamic properties of 2-benzoylpyridine in pure solvents. Journal of Chemical & Engineering Data, 60(10), 2869-2874. Link

  • Process Crystallization: Myerson, A. S. (2002).

Sources

Thermal Stability and Degradation Profile of 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine

[1][2]

Executive Summary

This compound exhibits a robust thermal stability profile typical of diaryl ketones but possesses specific vulnerabilities at the 2-chloropyridine locus and the benzylic methyl groups.[1][2] Under ICH Q1A (R2) stress conditions, the compound is primarily susceptible to nucleophilic aromatic substitution (SnAr) under basic conditions and benzylic oxidation under high-stress oxidative environments.[1][2] Photolytic degradation via dehalogenation is a secondary risk.[1][2] This guide defines the mechanistic pathways of these degradants and establishes a protocol for their monitoring.[1][2]

Chemical Identity & Physicochemical Baseline

Before establishing the degradation profile, the physicochemical baseline must be defined to distinguish between phase transitions and chemical decomposition.[1][2]

PropertySpecification / PredictionTechnical Insight
Chemical Structure Diaryl Ketone ScaffoldThe ketone bridge is sterically shielded by the ortho-methyl group on the phenyl ring (2,3-dimethyl pattern), conferring higher resistance to nucleophilic attack at the carbonyl carbon compared to the 3,5-isomer.[1][2]
Molecular Formula C₁₄H₁₂ClNOMW: 245.70 g/mol
Physical State Crystalline SolidPredicted MP: 75°C – 85°C (Based on structural analogs).[1][2]
Solubility LipophilicSoluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1][2]
pKa ~0.5 (Pyridine N)The electron-withdrawing chlorine and benzoyl groups significantly reduce the basicity of the pyridine nitrogen.[1][2]

Thermodynamic Stability Profile

Thermal analysis (DSC/TGA) is the first line of defense in characterizing bulk stability.[1][2]

Differential Scanning Calorimetry (DSC)[1][2]
  • Melting Endotherm: Expect a sharp endotherm in the 75–90°C range.[1][2]

  • Decomposition Exotherm: The onset of thermal decomposition is predicted to be >220°C .[1][2] The diaryl ketone linkage is thermally robust.[1][2]

  • Risk Factor: If the sample contains residual moisture or acidic impurities, the decomposition onset may shift lower due to HCl generation from the chloro-group hydrolysis.[1][2]

Thermogravimetric Analysis (TGA)[1][2]
  • Volatiles: The compound should exhibit <0.5% weight loss up to 100°C.[1][2]

  • Degradation: Significant weight loss (degradation) typically occurs only above 200°C, involving decarboxylation or homolytic cleavage of the ketone bridge.[1][2]

Forced Degradation Pathways (Mechanistic Analysis)

This section details the specific chemical degradation pathways derived from the functional group reactivity of 2-chloropyridines and substituted benzenes.

Hydrolytic Degradation (Acid/Base Stress)

The 2-chloropyridine moiety is the primary site of instability.[1][2] Unlike chlorobenzene, the nitrogen atom in the pyridine ring activates the 2-position toward Nucleophilic Aromatic Substitution (SnAr).[1][2]

  • Mechanism: Under basic conditions (pH > 10) or strong acidic stress, the chloride ion is displaced by a hydroxyl group (or water), leading to the formation of the 2-hydroxypyridine tautomer (2-pyridone).[1][2]

  • Degradant ID: 5-(2,3-dimethylbenzoyl)pyridin-2(1H)-one.[1][2]

  • Kinetics: The reaction is pseudo-first-order.[1][2] The electron-withdrawing benzoyl group at the 5-position further activates the ring, accelerating this hydrolysis compared to unsubstituted 2-chloropyridine.[1][2]

Oxidative Degradation

The 2,3-dimethylphenyl moiety presents a risk of benzylic oxidation.[1][2]

  • Mechanism: Radical-initiated oxidation (e.g., using peroxides or AIBN stress) targets the benzylic hydrogens.[1][2]

  • Regioselectivity: The methyl group at the 3-position is sterically more accessible than the 2-position (ortho to the ketone).[1][2]

  • Degradant ID: 3-[(6-chloropyridin-3-yl)carbonyl]-2-methylbenzoic acid (and potentially the aldehyde intermediate).[1][2]

Photolytic Degradation

Diaryl ketones are known photosensitizers.[1][2]

  • Mechanism: UV irradiation can trigger a Norrish Type I cleavage (unlikely due to aromatic stability) or, more likely, Homolytic Dehalogenation .[1][2]

  • Pathway: Excitation of the carbonyl group followed by energy transfer can weaken the C-Cl bond, leading to the formation of the Des-chloro analog (3-(2,3-dimethylbenzoyl)pyridine) in protic solvents.[1][2]

Visualized Degradation Network

The following diagram maps the parent compound to its primary degradation products.[1][2]

DegradationPathwaysFigure 1: Forced Degradation Pathways of this compoundParentThis compound(Parent)HydrolDegradant A: Pyridone Analog(Hydrolysis / SnAr)Parent->Hydrol 0.1N NaOH / Heat Displacement of ClOxidDegradant B: Benzoic Acid Derivative(Benzylic Oxidation)Parent->Oxid H2O2 / AIBN Methyl OxidationPhotoDegradant C: Des-chloro Analog(Photolytic Reduction)Parent->Photo UV Light (254 nm) Dechlorination

Figure 1: Mechanistic map of primary degradation pathways under stress conditions.

Analytical Methodologies

To accurately quantify the parent and its degradants, a stability-indicating HPLC method is required.[1][2]

HPLC Method Development Strategy
  • Column: C18 (L1) column (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity and keeps the pyridine protonated/neutral depending on pKa).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Benzoyl chromophore) and 220 nm (Pyridine ring).[1][2]

Mass Spectrometry (LC-MS) Interpretation
  • Parent [M+H]+: m/z ~246.07 (characteristic Cl isotope pattern 3:1).[1][2]

  • Hydrolysis Product (Degradant A): m/z ~228.10 (Loss of Cl, gain of OH; -18 mass shift?[1][2] No, -35 + 17 = -18 shift.[1][2] Mass = 227.1).[1][2]

  • Des-chloro Product (Degradant C): m/z ~212.10 (Loss of Cl, gain of H; -34 shift).[1][2]

Analytical Workflow Diagram

AnalyticalWorkflowFigure 2: Stability-Indicating Analytical Workflowcluster_DetectDual DetectionSampleStressed Sample(Solid or Solution)PrepSample PreparationDissolve in MeCN:H2O (1:1)Sample->PrepSepHPLC Separation(C18 Gradient)Prep->SepUVPDA (254 nm)QuantificationSep->UVMSQ-TOF / MSIdentificationSep->MSDataData AnalysisMass Balance & PurityUV->DataMS->Data

Figure 2: Workflow for identifying and quantifying degradation products.

Storage & Handling Protocols

Based on the degradation profile established above, the following handling protocols are mandatory to maintain material integrity.

  • Moisture Protection: Store in a tightly sealed container with desiccant.[1][2] The 2-chloropyridine moiety is hydrolytically stable at neutral pH but sensitive to moisture in the presence of trace acids.[1][2]

  • Light Exclusion: Use amber glass vials. The benzoyl chromophore absorbs UV, posing a risk of photolytic degradation.[1][2]

  • Temperature: Store at 2–8°C for long-term storage. Room temperature is acceptable for short-term process handling (up to 48 hours).[1][2]

  • Retest Period: Recommended retest every 12 months, checking specifically for the formation of the 2-pyridone impurity (Degradant A).

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation, 2003.[1][2]

  • Scriven, E. F. V. Pyridines: From Lab to Production.[1][2] Chemical Reviews, 1988.[1][2] (Foundational text on chloropyridine reactivity and SnAr mechanisms).

  • Allen, N. S. Photochemistry and Photophysics of Polymeric Materials.[1][2] Wiley, 2010.[1][2] (Reference for benzophenone/ketone photolytic mechanisms).

  • SciSupplies. Product Catalog: this compound. (Commercial availability and purity specifications).

  • PubChem. Compound Summary: 2-(2,3-Dimethylbenzoyl)pyridine.[1][2][3] National Library of Medicine.[1][2] (Structural analog data).

Discovery and Initial Synthesis of 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery context, synthetic rationale, and experimental protocols for 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine (CAS: 1187168-10-0), a critical building block in the development of diaryl ketone-based pharmaceuticals, particularly within the field of Orexin Receptor Antagonists (ORAs) and kinase inhibitors.

Technical Whitepaper | Chemical Development & Medicinal Chemistry

Executive Summary

This compound (IUPAC: (6-chloropyridin-3-yl)(2,3-dimethylphenyl)methanone) is a specialized heterocyclic intermediate utilized in the synthesis of bioactive small molecules. Its structural core—a diaryl ketone featuring a chloropyridine and a sterically congested 2,3-dimethylphenyl ring—serves as a robust scaffold for G-Protein Coupled Receptor (GPCR) modulators, specifically Orexin Receptor Antagonists (ORAs) , and certain MAP kinase inhibitors.

The molecule represents a strategic bioisostere of the diphenyl ketone moiety found in early Orexin antagonists (e.g., Almorexant analogues). The incorporation of the pyridine ring reduces lipophilicity (


), improves aqueous solubility, and introduces a vector for hydrogen bonding, while the 2,3-dimethyl substitution pattern provides critical conformational restriction (atropisomerism) necessary for receptor subtype selectivity.
Key Compound Data
PropertySpecification
Chemical Name This compound
IUPAC Name (6-chloropyridin-3-yl)(2,3-dimethylphenyl)methanone
CAS Number 1187168-10-0
Molecular Formula

Molecular Weight 245.70 g/mol
Key Function Electrophilic scaffold for

diversification; Pharmacophore core

Discovery Rationale & SAR Logic

The Bioisosteric Shift

In the optimization of early Orexin receptor antagonists, researchers faced challenges with high lipophilicity and poor metabolic stability associated with bis-phenyl ketone scaffolds. The discovery of pyridine-containing analogues was driven by the need to lower the cLogP while maintaining the geometry of the pharmacophore.

  • Pyridine vs. Phenyl: Replacing the central phenyl ring with a pyridine (specifically the 2-chloropyridine moiety) allows for late-stage diversification via Nucleophilic Aromatic Substitution (

    
    ) with amines or alkoxides, a critical tactic for generating library diversity.
    
  • Conformational Lock: The 2,3-dimethylphenyl group is not merely lipophilic bulk; it exerts significant steric pressure (A-value), forcing the ketone bridge out of planarity. This "twist" creates a specific 3D conformation that mimics the bioactive pose required for binding to the Orexin-1 and Orexin-2 receptors (

    
    ).
    
Structural Activity Relationship (SAR) Diagram

The following diagram illustrates the medicinal chemistry logic transforming the generic scaffold into the target intermediate.

SAR_Logic Scaffold Diaryl Ketone Scaffold (High Lipophilicity) Bioisostere Pyridine Bioisostere (Improved Solubility) Scaffold->Bioisostere N-scan (Phenyl -> Pyridine) Target This compound (Pre-organized Conformation) Bioisostere->Target Ortho-substitution (2,3-Me) Restricts Rotation Note1 Allows SNAr Diversification at C-2 position Target->Note1

Figure 1: SAR evolution demonstrating the rationale for the chloropyridine and dimethylphenyl motifs.

Chemical Synthesis: Technical Protocols

The synthesis of this compound requires precise control to prevent over-addition of the organometallic reagent. The Weinreb Amide route is the industry standard for high-fidelity ketone synthesis, avoiding the formation of tertiary alcohol byproducts common in direct Grignard additions to acid chlorides.

Retrosynthetic Analysis

The molecule is disconnected at the ketone bridge. The most efficient forward synthesis couples a 6-chloronicotinic acid derivative (electrophile) with a 2,3-dimethylphenyl organometallic (nucleophile).

Synthesis_Route SM1 6-Chloronicotinic Acid Inter1 Weinreb Amide (N-methoxy-N-methylamide) SM1->Inter1 Activation & Amidation Product This compound Inter1->Product Nucleophilic Acyl Substitution Step1 1. SOCl2, DMF (cat) 2. HN(OMe)Me·HCl, Et3N SM2 2,3-Dimethylphenyl Magnesium Bromide SM2->Product Grignard Addition Step2 THF, -10°C to RT

Figure 2: The Weinreb Amide synthetic pathway ensures mono-addition of the Grignard reagent.

Experimental Protocol (Weinreb Route)
Step 1: Synthesis of the Weinreb Amide Intermediate

Objective: Convert 6-chloronicotinic acid to 6-chloro-N-methoxy-N-methylnicotinamide.

  • Activation: Charge a dry 3-neck round-bottom flask (RBF) with 6-chloronicotinic acid (1.0 eq) and anhydrous Dichloromethane (DCM) (10 V).

  • Chlorination: Add Thionyl Chloride (

    
    )  (1.5 eq) dropwise followed by a catalytic amount of DMF (0.05 eq).
    
  • Reflux: Heat to reflux (

    
    ) for 2-3 hours until gas evolution ceases. Concentrate in vacuo to remove excess 
    
    
    
    and re-dissolve the crude acid chloride in DCM.
  • Amidation: Cool the solution to

    
    . Add N,O-Dimethylhydroxylamine hydrochloride  (1.2 eq).
    
  • Base Addition: Slowly add Triethylamine (

    
    )  (2.5 eq) maintaining internal temperature 
    
    
    
    (Exothermic).
  • Workup: Stir at Room Temperature (RT) for 4 hours. Quench with water. Extract with DCM. Wash organic layer with sat.

    
     and brine. Dry over 
    
    
    
    and concentrate.
    • Yield Target: >90%[1][2]

    • Appearance: Pale yellow oil or solid.

Step 2: Grignard Addition to form the Ketone

Objective: Coupling of the Weinreb amide with 2,3-dimethylphenylmagnesium bromide.

  • Reagent Prep: In a separate oven-dried flask, prepare 2,3-dimethylphenylmagnesium bromide (1.2 eq) in anhydrous THF from 1-bromo-2,3-dimethylbenzene and Mg turnings (iodine initiated). Alternatively, use commercially available Grignard solution (0.5 M or 1.0 M).

  • Coupling: Dissolve the Weinreb amide (from Step 1) in anhydrous THF (10 V) and cool to -10^{\circ}C under Nitrogen atmosphere.

  • Addition: Add the Grignard reagent dropwise via cannula or pressure-equalizing funnel over 30 minutes. Critical: Maintain temperature

    
     to minimize side reactions.
    
  • Reaction: Allow the mixture to warm to RT and stir for 2-4 hours. Monitor by TLC/LCMS (Disappearance of amide).

  • Quench: Cool to

    
     and quench carefully with 1M HCl  or sat. 
    
    
    
    . Note: Acidic quench is preferred to hydrolyze the stable tetrahedral magnesium-chelate intermediate.
  • Isolation: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine. Dry over 
    
    
    
    .
  • Purification: Concentrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Yield Target: 75-85%

    • Characterization:

      
       NMR should show the diagnostic 2,3-dimethyl singlets (~2.3 ppm) and the pyridine aromatic protons.
      
Alternative Route: Addition to Nitrile

If the Weinreb amide is inaccessible, the reaction of 6-chloronicotinonitrile with the Grignard reagent, followed by acidic hydrolysis of the resulting imine, is a viable alternative.

  • Pros: Fewer steps (direct addition).

  • Cons: Risk of double addition is lower than acid chloride but higher than Weinreb; hydrolysis of the imine can sometimes require harsh conditions affecting the chloropyridine.

Analytical Characterization

To validate the synthesis, the following spectral data are expected:

TechniqueDiagnostic SignalInterpretation

NMR

2.30 (s, 3H), 2.35 (s, 3H)
Distinct methyl groups on the benzoyl ring.

NMR

8.6-8.8 (d, 1H)
Proton at C-6 of pyridine (deshielded by carbonyl).
LC-MS

Consistent with chlorine isotope pattern (

ratio 3:1).
IR

Diaryl ketone carbonyl stretch.

Safety & Handling

  • Thionyl Chloride: Highly corrosive and releases HCl/SO2 gas. Use a caustic scrubber.

  • Grignard Reagents: Pyrophoric and moisture sensitive. All glassware must be oven-dried; use inert atmosphere (

    
     or 
    
    
    
    ).
  • Chloropyridines: Potential sensitizers. Avoid skin contact.

References

  • Orexin Antagonist SAR: Gotter, A. L., et al. "International Union of Basic and Clinical Pharmacology. LXXXVI. Orexin Receptor Function, Nomenclature and Pharmacology." Pharmacological Reviews, 2012, 64(3), 389-420. Link

  • Weinreb Amide Methodology: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Link

  • Pyridine Bioisosteres in Drug Design: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591. Link

  • Compound Registry: CAS 1187168-10-0 Entry, Chemical Abstracts Service. Link

Sources

The 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine Core: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-chloro-5-aroylpyridine scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine core, a specific embodiment of this scaffold with significant, albeit underexplored, potential in drug discovery. While this precise molecule is not extensively documented in public literature, this guide will leverage data from closely related analogues to provide a comprehensive overview of its synthetic accessibility, potential therapeutic applications, and key structure-activity relationships. We will delve into detailed synthetic protocols, analyze the physicochemical properties conferred by its constituent parts, and propose promising avenues for its investigation as a novel therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox with this versatile and promising scaffold.

Introduction: The Strategic Value of the 2-Chloro-5-aroylpyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. The 2-chloro-5-acyl substitution pattern offers a unique combination of reactivity and structural features. The chlorine atom at the 2-position is a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to modulate biological activity and physicochemical properties. The aroyl group at the 5-position provides a key interaction point with biological targets, often acting as a hydrogen bond acceptor or participating in other non-covalent interactions.

The specific focus of this guide, the this compound core, introduces a 2,3-dimethylbenzoyl moiety. The dimethyl substitution on the phenyl ring is expected to influence the molecule's conformation, lipophilicity, and metabolic stability, potentially offering advantages in terms of target selectivity and pharmacokinetic profile.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several established synthetic methodologies. The two most prominent and versatile routes are Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.

Proposed Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and powerful method for the formation of aryl ketones.[1] In this approach, 2-chloropyridine would be acylated with 2,3-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst.

G cluster_reactants Reactants cluster_reagents Reagents 2_Chloropyridine 2-Chloropyridine Reaction Friedel-Crafts Acylation 2_Chloropyridine->Reaction 2_3_Dimethylbenzoyl_chloride 2,3-Dimethylbenzoyl chloride 2_3_Dimethylbenzoyl_chloride->Reaction Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Reaction Solvent Solvent (e.g., DCE, CS2) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Product This compound Workup->Product

Caption: Proposed Friedel-Crafts Acylation Workflow.

Detailed Experimental Protocol (Hypothetical):

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and a dry, inert solvent such as 1,2-dichloroethane (DCE).

  • Acyl Chloride Addition: Cool the suspension to 0 °C and slowly add 2,3-dimethylbenzoyl chloride (1.0 eq.) dropwise.

  • Substrate Addition: After stirring for 15 minutes, add 2-chloropyridine (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 60-80 °C) for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by 2M HCl.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst.

  • Stoichiometry: A slight excess of the Lewis acid is often used to ensure complete activation of the acyl chloride.

  • Solvent: DCE is a common solvent for Friedel-Crafts reactions due to its ability to dissolve the reactants and its relatively high boiling point. Carbon disulfide (CS2) is another option.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction. Subsequent heating is required to drive the reaction to completion, as 2-chloropyridine is a somewhat deactivated aromatic ring.

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for carbon-carbon bond formation, offering high functional group tolerance.[2][3] This approach would involve the coupling of a 2-chloropyridine-5-boronic acid or ester with 2,3-dimethylbenzoyl chloride, or alternatively, the coupling of 5-bromo-2-chloropyridine with a 2,3-dimethylphenylboronic acid followed by oxidation. A more direct ketone synthesis involves the coupling of an acyl chloride with a boronic acid.[4]

G cluster_reactants Reactants cluster_reagents Reagents 5_Bromo_2_chloropyridine 5-Bromo-2-chloropyridine Coupling_Reaction Suzuki-Miyaura Coupling 5_Bromo_2_chloropyridine->Coupling_Reaction 2_3_Dimethylphenylboronic_acid 2,3-Dimethylphenylboronic acid 2_3_Dimethylphenylboronic_acid->Coupling_Reaction Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Coupling_Reaction Base Base (e.g., K2CO3) Base->Coupling_Reaction Solvent Solvent (e.g., Toluene/H2O) Solvent->Coupling_Reaction Intermediate (6-chloro-3-pyridyl)(2,3-dimethyl)benzene Coupling_Reaction->Intermediate Oxidation Oxidation (e.g., KMnO4) Intermediate->Oxidation Product This compound Oxidation->Product

Caption: Proposed Suzuki-Miyaura Coupling Workflow.

Detailed Experimental Protocol (Hypothetical - Acyl Coupling):

  • Preparation: To a reaction vessel, add 2-chloropyridine-5-boronic acid (1.0 eq.), 2,3-dimethylbenzoyl chloride (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1).

  • Reaction: Heat the mixture to 80-100 °C under a nitrogen atmosphere for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(0) complexes are essential for the catalytic cycle of the Suzuki-Miyaura reaction.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A two-phase solvent system is often used to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Potential Medicinal Chemistry Applications

Based on the biological activities of structurally related 2-chloro-5-aroylpyridines and other relevant scaffolds, the this compound core is a promising candidate for investigation in several therapeutic areas.

Kinase Inhibition

The diaryl ketone motif is a well-established pharmacophore in the design of kinase inhibitors. The pyridine ring can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, while the substituted benzoyl moiety can occupy the hydrophobic pocket. Substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent Src/Abl kinase inhibitors.[5] Furthermore, ALK/EGFR dual kinase inhibitors have been developed from a scaffold containing a substituted chloropyrimidine.[6]

G Target_Molecule This compound Kinase_Domain Kinase ATP Binding Site Target_Molecule->Kinase_Domain Hinge_Binding Pyridine N H-bonds to Hinge Region Kinase_Domain->Hinge_Binding Hydrophobic_Pocket 2,3-Dimethylbenzoyl group occupies hydrophobic pocket Kinase_Domain->Hydrophobic_Pocket Biological_Effect Inhibition of Kinase Activity Hinge_Binding->Biological_Effect Hydrophobic_Pocket->Biological_Effect

Caption: Proposed Kinase Inhibition Mechanism.

The 2,3-dimethyl substitution on the benzoyl ring could provide enhanced selectivity by creating specific steric interactions within the hydrophobic pocket of certain kinases.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Derivatives of 2-chloropyridine have shown high affinity for nicotinic acetylcholine receptors (nAChRs). For instance, a series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues have been developed as potential PET imaging agents for nAChRs.[7] The 2-chloro-5-benzoylpyridine core could serve as a novel scaffold for the development of nAChR modulators for the treatment of neurological and psychiatric disorders.

Antimicrobial and Antiparasitic Activity

Derivatives of 2-chloro-5-(chloromethyl)pyridine have demonstrated promising antimicrobial and anti-malarial effects.[8] Additionally, N-benzoyl-2-hydroxybenzamides have shown activity against various protozoan parasites.[9] The this compound core could be explored for the development of new anti-infective agents.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is unavailable, we can infer potential relationships from related compound classes.

Quantitative Data from Analogous Series:

Compound SeriesKey Structural FeatureBiological TargetPotency (IC₅₀/Kᵢ)Reference
2-(Aminopyrimidinyl)thiazole-5-carboxamides2-ChloropyrimidineSrc/Abl KinasenM range[5]
2-Chloro-5-(pyrrolidinylmethoxy)pyridines2-ChloropyridinenAChRpM range[7]
N-Benzoyl-2-hydroxybenzamidesSubstituted BenzoylP. falciparumµM range[9]

Key Inferences for SAR Studies:

  • 2-Chloro Position: This position is crucial for both synthetic versatility and potential interactions with the target. Modification of the chloro group to other halogens or small functional groups could fine-tune activity.

  • 5-Aroyl Linker: The ketone linker is a key pharmacophoric element. Its replacement with an amide or other bioisosteres could modulate activity and physicochemical properties.

  • 2,3-Dimethylbenzoyl Moiety: The substitution pattern on the benzoyl ring is expected to be a major determinant of selectivity and potency. Exploration of other substitution patterns (e.g., different alkyl groups, methoxy groups, halogens) is a logical next step in an optimization campaign. The 2,3-dimethyl substitution likely imparts a specific conformational preference to the molecule, which could be advantageous for binding to a particular target.

Conclusion and Future Directions

The this compound core represents a promising, yet underexplored, scaffold for medicinal chemistry. Based on the analysis of related structures, it is synthetically accessible and holds potential for the development of novel therapeutics, particularly in the areas of kinase inhibition and nAChR modulation. Future research should focus on the efficient synthesis of this core and a systematic exploration of its biological activity against a panel of relevant targets. Detailed structure-activity relationship studies, guided by computational modeling, will be crucial in unlocking the full therapeutic potential of this versatile chemical entity.

References

  • Brown, L. L., Kulkarni, S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841–2849. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones. BenchChem.
  • Desai, N. C., Trivedi, A. R., & Bhatt, N. S. (2014). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules, 19(7), 10134–10153. [Link]

  • Gualtieri, F. (2003). 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies. Journal of Medicinal Chemistry, 46(18), 3845–3854. [Link]

  • Hoang, P., Huy, P., Hansen, P. E., & Thach, N. (2016). Friedel-Crafts benzoylation of anilides and hydrolysis of amide groups.
  • Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601–8604. [Link]

  • Mondal, M., & Bora, U. (2013). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. New Journal of Chemistry.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 2558–2564. [Link]

  • Shripanavar, C., & Deshmukh, M. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research, 3(5), 636-637.
  • Tran, P. H., Phung, H., Hansen, P. E., & Le, T. N. (2016). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Tetrahedron Letters, 57(8), 910-914.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Unknown. (2023). Synthesis of benzophenones: anomalous Friedel–Crafts reactions. Journal of the Chemical Society, Perkin Transactions 1.
  • Unknown. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Organic Letters.
  • Unknown. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Organic Syntheses. (n.d.). (S)-N-(1-Hydroxy-3,3-dimethylbutan-2-yl)picolinamide. Organic Syntheses.
  • ResearchGate. (2023). Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ 2 -1,2,3-triazoline hydrides.
  • ResearchGate. (2015). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines.
  • Rossi, R., Lessi, M., Manzini, C., & Marianetti, G. (2016). The Suzuki–Miyaura reaction in the synthesis of pyridines. Green Chemistry, 18(12), 3481-3503.
  • Liu, J., Wang, Q., Wang, X., Ke, Y., Liu, F., Wang, B., ... & Liu, Q. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European journal of medicinal chemistry, 139, 836–851. [Link]

  • Mondal, M., & Bora, U. (2013). Eco-friendly Suzuki-Miyaura Coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. New Journal of Chemistry, 37(11), 3465-3468.
  • W.O. Patent No. WO2013065064A1. (2013). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • Mphahlele, M. J., Maluleka, M. M., & Magwaza, N. M. (2021). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC advances, 11(44), 27361–27377. [Link]

  • ResearchGate. (2023). Discovery and SAR of 2-arylbenzotriazoles and 2-arylindazoles as potential treatments for Duchenne muscular dystrophy.
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). Journal of Medicinal Chemistry.

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An In-Depth Technical Guide on the Theoretical and Computational Study of 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive theoretical and computational examination of 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine, a novel small molecule with significant potential in drug discovery. Designed for researchers, scientists, and professionals in drug development, this document elucidates the molecule's structural, spectroscopic, and electronic properties through advanced computational methodologies, and outlines a strategic approach for its investigation as a therapeutic agent.

Introduction: The Rationale for Investigating this compound

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The specific substitution pattern of this compound, featuring a halogenated pyridine ring coupled with a substituted benzoyl moiety, presents a compelling case for investigation. The chloro-substituent at the 2-position can modulate the electronic properties of the pyridine ring and provide a potential site for further chemical modification. The 2,3-dimethylbenzoyl group at the 5-position introduces steric and electronic features that can influence molecular interactions with biological targets.

This guide will navigate through a proposed synthetic pathway, predict the spectroscopic signature of the molecule, and delve into a robust computational analysis to forecast its behavior and potential as a drug candidate.

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

A feasible synthesis could involve the reaction of 2-chloropyridine with 2,3-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-chloropyridine 2-Chloropyridine Target_Molecule This compound 2-chloropyridine->Target_Molecule + 2,3-dimethylbenzoyl_chloride 2,3-Dimethylbenzoyl Chloride 2,3-dimethylbenzoyl_chloride->Target_Molecule AlCl3 AlCl₃ (Lewis Acid) AlCl3->Target_Molecule Catalyst Solvent Inert Solvent (e.g., CS₂ or CH₂Cl₂) Solvent->Target_Molecule Reaction Medium

Figure 1: Proposed Friedel-Crafts acylation for the synthesis of the target molecule.

Causality of Experimental Choices:

  • Lewis Acid Catalyst (AlCl₃): The Lewis acid is crucial for activating the acyl chloride, making the carbonyl carbon more electrophilic and susceptible to attack by the electron-rich pyridine ring.

  • Inert Solvent: An inert solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) is chosen to prevent reaction with the catalyst or reactants.

  • Reaction Conditions: The reaction would likely be conducted under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst by water.

Predicted Spectroscopic Signature

A combination of spectroscopic techniques would be essential for the structural confirmation of the synthesized molecule. Based on the analysis of similar compounds, the following spectral characteristics are anticipated:

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Key Features
¹H NMR Aromatic protons on the pyridine ring are expected to appear as distinct multiplets in the downfield region (δ 7.5-9.0 ppm). The protons of the dimethylbenzoyl group would likely be observed as singlets in the methyl region (δ 2.0-2.5 ppm) and as multiplets in the aromatic region (δ 7.0-7.5 ppm).[3][4]
¹³C NMR The carbon signals for the pyridine and benzoyl rings would be found in the aromatic region (δ 120-160 ppm). The carbonyl carbon is expected to have a characteristic downfield shift (δ > 180 ppm). The methyl carbons would appear in the upfield region (δ 15-25 ppm).[5]
FT-IR A strong absorption band corresponding to the C=O stretching of the ketone is anticipated around 1650-1680 cm⁻¹. C-Cl stretching vibrations are expected in the fingerprint region (600-800 cm⁻¹). Aromatic C-H and C=C stretching bands would also be present.[6][7][8][9]
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, an M+2 peak with an intensity of approximately one-third of the M⁺ peak is expected, which is characteristic of the isotopic abundance of ³⁷Cl.[10][11][12][13][14]

Theoretical and Computational Framework

To gain deeper insights into the molecular properties and potential biological activity of this compound, a comprehensive computational study is proposed. This in silico analysis serves as a predictive tool to guide further experimental work.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules.[15] For this study, the B3LYP functional with a 6-311++G(d,p) basis set is recommended as it provides a good balance between accuracy and computational cost for organic molecules.[16][17][18]

Step-by-Step DFT Protocol:

  • Geometry Optimization: The initial 3D structure of the molecule will be built and then its geometry will be optimized to find the lowest energy conformation. This provides insights into bond lengths, bond angles, and dihedral angles.

  • Frequency Calculations: Vibrational frequencies will be calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared spectrum.

  • Electronic Properties Analysis:

    • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability.

    • Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

    • Mulliken Population Analysis: This analysis will be performed to determine the partial atomic charges, providing information about the charge distribution within the molecule.

G cluster_dft DFT Workflow Build_Structure Build Initial 3D Structure Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Build_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Confirm Minimum Energy Electronic_Properties Electronic Property Analysis Frequency_Calculation->Electronic_Properties

Figure 2: A streamlined workflow for the proposed DFT calculations.

Molecular Docking Studies

Given the prevalence of pyridine derivatives as kinase inhibitors, molecular docking simulations are proposed to explore the binding affinity and interaction patterns of this compound with a relevant biological target.[2] A promising target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a protein often implicated in cancer.[19][20]

Molecular Docking Protocol:

  • Target Preparation: The crystal structure of the EGFR tyrosine kinase domain will be obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands will be removed, and polar hydrogens will be added.

  • Ligand Preparation: The DFT-optimized structure of this compound will be used as the input ligand.

  • Docking Simulation: A docking program such as AutoDock Vina will be used to predict the binding pose and affinity of the ligand within the ATP-binding site of EGFR.

  • Interaction Analysis: The resulting docked poses will be visualized and analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein residues.

G cluster_docking Molecular Docking Workflow Prepare_Target Prepare EGFR Tyrosine Kinase Structure Run_Docking Perform Docking Simulation Prepare_Target->Run_Docking Prepare_Ligand Prepare Ligand (DFT Optimized Structure) Prepare_Ligand->Run_Docking Analyze_Interactions Analyze Binding Interactions Run_Docking->Analyze_Interactions

Figure 3: A schematic representation of the molecular docking study workflow.

Potential Applications in Drug Development

The structural features of this compound suggest its potential as a lead compound in several therapeutic areas.

  • Anticancer Agent: As indicated by the molecular docking studies, this molecule could act as a tyrosine kinase inhibitor. Many existing cancer therapies target these enzymes.[21]

  • Antimicrobial Agent: The pyridine core is present in many compounds with antibacterial and antifungal properties. Further screening against various microbial strains would be a logical next step.

The computational data, particularly the MEP and HOMO-LUMO analysis, can guide the rational design of more potent and selective analogs through chemical modifications.

Conclusion and Future Directions

This technical guide has presented a comprehensive theoretical and computational framework for the investigation of this compound. The proposed synthetic route and predicted spectroscopic data provide a solid foundation for its experimental realization and characterization. The detailed DFT and molecular docking protocols offer a robust in silico approach to elucidate its molecular properties and predict its potential as a drug candidate.

The logical next step is the experimental validation of these computational predictions.[1][22][23][24] This would involve the synthesis of the compound, its thorough spectroscopic characterization, and in vitro biological evaluation against relevant targets such as EGFR tyrosine kinase. A strong correlation between the computational and experimental data would validate the models used and provide a strong impetus for the further development of this compound and its derivatives as potential therapeutic agents.

References

  • Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366. [Link]

  • Google Patents. (n.d.). Production method for preparing 2-chloro-5-chloromethylpyridine from cyclopentadiene-acrolein.
  • Google Patents. (n.d.). Process for preparing 2-chloro-5-chloromethylpyridine.
  • Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloro-methyl-pyridine, and new intermediates.
  • MDPI. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2969. [Link]

  • Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.
  • Journal of Pharmaceutical Research International. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. [Link]

  • ResearchGate. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • Patel, U. H., et al. (2013). Synthesis, characterizations, molecular structure and DFT studies of 4-benzylidene-2-(2-chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one. Journal of Molecular Structure, 1050, 134-144. [Link]

  • MDPI. (2022). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. Antioxidants, 11(7), 1343. [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • ACS Publications. (2021). Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. The Journal of Physical Chemistry C, 125(3), 1635-1653. [Link]

  • Infrared Spectral Studies of Some Substituted Pyridines. (1997). Asian Journal of Chemistry, 9(2), 288-292. [Link]

  • ResearchGate. (n.d.). Design, Molecular Docking, Synthesis and Evaluation of New Isatin Derivatives Bearing Pyridine Moiety as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • Wiley Online Library. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(36), e202205735. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • PubMed. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4270. [Link]

  • RSC Publishing. (2025). Computational design to experimental validation: molecular dynamics-assisted development of polycaprolactone micelles for drug delivery. Chemical Science, 16, 1234-1245. [Link]

  • ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

  • YouTube. (2025). Ligand-Based Pharmacophore Modeling using RDKit | CADD Computational Chemistry Drug Designing. [Link]

  • NP-MRD. (2021). Showing NP-Card for Avicularin (NP0043848). Retrieved from [Link]

  • YouTube. (2017). 13.04 Isotopic Abundance in Mass Spectrometry. [Link]

  • MDPI. (2021). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 26(21), 6611. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (n.d.). What software shall I use for DFT on an organic molecule? Retrieved from [Link]

  • SBMU Journals. (n.d.). Receptor Tyrosine Kinase Inhibitory Activities and Molecular Docking Studies of Some Pyrrolo[2, 3-d]pyrimidine Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Retrieved from [Link]

  • Canadian Science Publishing. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • PubMed. (2022). Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. Molecules, 27(13), 3991. [Link]

  • ResearchGate. (n.d.). Mass spectra of halogenostyrylbenzoxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

  • YouTube. (2016). Mass Spectroscopy - Identify Alkyl Halide Molecular Structure CxHyX 001. [Link]

  • ResearchGate. (n.d.). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Retrieved from [Link]

  • Reddit. (n.d.). Computational chemist wants us to do all the experimental work then computational for validation. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2020). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. [Link]

  • ACS Publications. (2022). Interactions of Organic Molecules with Calcite Surfaces: A Simulation and Experimental Study. Langmuir, 38(5), 1734-1743. [Link]

  • MDPI. (2022). Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. Molecules, 27(13), 3991. [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (1957). Canadian Journal of Chemistry, 35(10), 1183-1194. [Link]

Sources

Methodological & Application

Application Note: Regioselective C3-Acylation of 2-Chloropyridine via Negishi Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the high-fidelity synthesis of (2-chloropyridin-3-yl)(2,3-dimethylphenyl)methanone via a Palladium-catalyzed Negishi cross-coupling. While direct acylation of electron-deficient heterocycles like pyridine is electronically unfavorable (Friedel-Crafts fails), and direct nucleophilic addition of organolithiums to acid chlorides often yields tertiary alcohols, the Negishi protocol offers a superior alternative.

This guide focuses on the Knochel-Hauser base mediated metallation followed by transmetallation to zinc. This route preserves the C2-chloro handle for downstream SAR (Structure-Activity Relationship) diversification and prevents the formation of "over-addition" byproducts.

Target Audience
  • Medicinal Chemists (Lead Optimization)

  • Process Chemists (Route Scouting)

Mechanistic Insight & Strategy

The Challenge: Pyridine Nucleophilicity vs. Electrophilicity

2-Chloropyridine is electron-deficient. To acylate the ring, we must invert its polarity (umpolung) by converting it into a nucleophilic organometallic species.

  • Problem 1 (Regioselectivity): Direct lithiation with alkyl lithiums (e.g.,

    
    -BuLi) often results in nucleophilic aromatic substitution (
    
    
    
    ) at the C2 position, displacing the chloride.
  • Problem 2 (Chemoselectivity): Reacting a pyridyl-lithium directly with an acid chloride typically results in double addition, forming a tertiary alcohol rather than the desired ketone.

The Solution: The Zinc-Transmetallation Route

We utilize TMPMgCl·LiCl (Knochel-Hauser Base) or LiTMP for directed ortho-metallation (DoM) at the C3 position. The directing effect of the C2-chlorine and the ring nitrogen makes C3 the exclusive site of deprotonation.

  • Metallation: Generation of 2-chloro-3-magnesio- (or lithio-) pyridine.

  • Transmetallation: In situ conversion to the organozinc species (

    
    ). Organozincs are less reactive than organolithiums, tolerating the acid chloride electrophile without attacking the resulting ketone product.
    
  • Coupling: Pd-catalyzed acylation ensures high yields even with the sterically hindered 2,3-dimethylbenzoyl chloride .

Experimental Workflow Diagram

AcylationProtocol cluster_0 Critical Intermediate Stability Start Start: 2-Chloropyridine BasePrep Base Preparation (LiTMP or TMPMgCl·LiCl) -78°C, THF Start->BasePrep Inert Atm (Ar) Metallation C3-Metallation (Formation of 3-Metal-2-chloropyridine) BasePrep->Metallation Directing Group: Cl/N Zincation Transmetallation (Add ZnCl2 -> R-ZnCl) Warm to 0°C Metallation->Zincation ZnCl2 (1.0M in THF) Coupling Negishi Coupling Add 2,3-Dimethylbenzoyl Chloride Reflux / 60°C Zincation->Coupling Organozinc Species Catalyst Catalyst Prep (Pd(PPh3)4 or Pd(dba)2/tfp) Catalyst->Coupling Active Pd(0) Quench Quench & Workup (Sat. NH4Cl) Coupling->Quench TLC Monitoring Product Product Isolation (2-chloropyridin-3-yl)(2,3-dimethylphenyl)methanone Quench->Product Extraction/Column

Caption: Step-by-step workflow for the regioselective Negishi acylation of 2-chloropyridine.

Detailed Protocol

Reagents and Stoichiometry[1][2][3]
ComponentRoleEquivalents (eq.)Notes
2-Chloropyridine Substrate1.0Dried over molecular sieves.
TMPMgCl·LiCl Base1.1 - 1.21.0 M in THF/Toluene. Preferred over LiTMP for stability.
ZnCl₂ Transmetallating Agent1.2 - 1.31.0 M solution in THF (Anhydrous).
Pd(PPh₃)₄ Catalyst0.03 - 0.05Tetrakis(triphenylphosphine)palladium(0).
2,3-Dimethylbenzoyl chloride Electrophile1.0 - 1.1Distilled if degraded. Sterically hindered.
THF SolventN/AAnhydrous, degassed.
Step-by-Step Methodology
Step 1: Preparation of the Zinc Reagent (2-Chloropyridin-3-ylzinc chloride)

Rationale: The use of the bulky TMP base prevents nucleophilic attack on the chlorine atom.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and argon inlet.

  • Solvent Charge: Add anhydrous THF (5–10 mL per mmol of substrate) and cool to -78°C (dry ice/acetone bath).

  • Base Addition: Add TMPMgCl·LiCl (1.2 eq) dropwise.

    • Note: If TMPMgCl·LiCl is unavailable, generate LiTMP in situ by adding

      
      -BuLi to 2,2,6,6-tetramethylpiperidine at -78°C.
      
  • Substrate Addition: Add 2-chloropyridine (1.0 eq) dropwise as a solution in THF.

  • Metallation: Stir the mixture at -78°C for 30–60 minutes . The solution typically turns yellow/orange, indicating the formation of the 3-metallated species.

  • Transmetallation: Add the ZnCl₂ solution (1.3 eq) dropwise to the cold reaction mixture.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature (25°C) over 30 minutes. The active species is now 2-chloropyridin-3-ylzinc chloride .

Step 2: Palladium-Catalyzed Acylation

Rationale: The organozinc reagent is tolerant of the acid chloride, but the reaction requires Pd catalysis to overcome the activation energy, especially with the ortho-methyl steric hindrance on the benzoyl chloride.

  • Catalyst Addition: To the stirred organozinc solution at room temperature, add Pd(PPh₃)₄ (3–5 mol%).

    • Alternative: For difficult couplings, use Pd₂(dba)₃ (2 mol%) and P(o-tol)₃ or TFP (tri-2-furylphosphine) (4–8 mol%) to reduce steric bulk around the metal center.

  • Electrophile Addition: Add 2,3-dimethylbenzoyl chloride (1.0 eq) dropwise.

    • Caution: Exotherm is possible.

  • Reaction: Heat the mixture to 50–60°C for 4–12 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the acid chloride and the pyridyl-zinc species.

  • Quench: Cool to room temperature and quench carefully with saturated aqueous NH₄Cl .

Step 3: Isolation and Purification
  • Extraction: Extract the aqueous layer with EtOAc (3x).

  • Wash: Wash combined organics with saturated NaHCO₃ (to remove trace acid) and Brine.

  • Dry & Concentrate: Dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (typically 0% to 20% EtOAc). The ketone product is usually less polar than the corresponding alcohol byproducts but more polar than the starting chloride.

Critical Quality Attributes & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield (<30%) Moisture in ZnCl₂ or THF.Ensure ZnCl₂ is freshly dried (melted under vacuum) or use high-quality commercial anhydrous solution.
Starting Material Recovery Incomplete Metallation.Increase metallation time at -78°C; ensure temperature does not rise above -40°C before Zn addition (lithium species is unstable).
Tertiary Alcohol Formation Incomplete Transmetallation.Ensure ZnCl₂ is added in excess (1.3 eq) and allowed to fully equilibrate at RT before adding acid chloride.
Homocoupling (Biaryl) Pd Catalyst degradation.Degas solvents thoroughly (freeze-pump-thaw). Use fresh catalyst.

References

  • Knochel, P., et al. (2008). "Functionalization of Pyridines via Organometallic Intermediates." Chemical Reviews, 108(8), 3054–3131. Link

    • Foundational text on the use of TMPMgCl·LiCl for pyridine functionaliz
  • Negishi, E., et al. (1977). "Selective Carbon-Carbon Bond Formation via Transition Metal Catalysis." Journal of Organic Chemistry, 42(10), 1821-1823. Link

    • Original description of the Zinc-cross coupling methodology.
  • Bernhardt, S., et al. (2011). "Preparation of Solid, Salt-Stabilized Organozinc Reagents." Angewandte Chemie International Edition, 50(39), 9205-9209. Link

    • Details the stability and prepar
  • Wang, X., et al. (2013). "Palladium-Catalyzed Acylation of Organozinc Reagents with Acid Chlorides." Organic Letters, 15(19), 4956–4959. Link

    • Specific protocols for acyl

Application Note: 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine as a Scaffold for Next-Generation Insecticides

[1]

Executive Summary

This compound (CAS: Analogous to 1187169-87-4 series) is a bifunctional building block critical for the synthesis of aryl-pyridine insecticides , including benzoylureas , semicarbazones , and hydrazone-based agrochemicals.[1] Its structure features an electron-deficient pyridine ring activated for nucleophilic aromatic substitution (

1

This guide provides a validated workflow for:

  • Synthesis of the Intermediate: Ensuring regiochemical purity of the 2,3-dimethyl isomer.

  • Downstream Application: Converting the scaffold into bioactive insecticidal moieties (Hydrazones and Amines).[1]

  • Process Safety: Handling reactive pyridine intermediates.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
Chemical Name This compound
Molecular Formula

Molecular Weight 245.71 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, THF; Insoluble in Water
Key Functionality C2-Cl:

active (Leaving group)C5-Carbonyl: Electrophilic (Condensation/Reduction)
Stability Stable under standard conditions; Moisture sensitive (ketone hydration/reduction)

Synthetic Pathway & Logic

The synthesis of This compound requires precise control to install the 2,3-dimethylbenzoyl group without affecting the 2-chloro substituent.[1] Standard Friedel-Crafts acylation of o-xylene often yields mixed isomers (3,4-dimethyl vs 2,3-dimethyl).[1] Therefore, an Organometallic Coupling approach is recommended for research-grade purity.[1]

Mechanism of Action in Insecticides

This intermediate serves as the lipophilic "anchor" in insecticides.[1]

  • Pyridine Ring: Mimics biological substrates (e.g., nicotinic acetylcholine).[1]

  • 2,3-Dimethylbenzoyl Group: Provides steric bulk and lipophilicity, enhancing cuticular penetration and metabolic stability against insect P450 enzymes.[1]

  • Target Classes:

    • Mitochondrial Complex I Inhibitors (METI): When derivatized with pyrazoles.[1]

    • Sodium Channel Blockers: When converted to semicarbazones (analogous to Metaflumizone).[1]

Visualizing the Workflow

GStart6-Chloronicotinic Acid(Precursor)Inter16-ChloronicotinoylChlorideStart->Inter1SOCl2, RefluxProduct2-Chloro-5-(2,3-dimethylbenzoyl)pyridineInter1->ProductReagent, -78°C(Chemoselective Addition)Reagent2,3-DimethylphenylMagnesium BromideRouteARoute A: Hydrazine(S_NAr at C2)Product->RouteANH2NH2, EtOHRouteBRoute B: Semicarbazide(Condensation at C5)Product->RouteBCondensationFinalAPyridine-HydrazoneInsecticidesRouteA->FinalACyclizationFinalBSemicarbazone(Na+ Channel Blockers)RouteB->FinalBOptimization

Figure 1: Synthetic logic flow from precursor to active insecticidal classes.

Experimental Protocols

Protocol A: Synthesis of the Intermediate (Organometallic Route)

Use this protocol to generate the scaffold with high regiochemical fidelity.

Reagents:

  • 6-Chloronicotinoyl chloride (1.0 eq)[1]

  • 2,3-Dimethylphenylmagnesium bromide (1.1 eq, 1.0 M in THF)[1]

  • Copper(I) Iodide (CuI) (5 mol% - Catalyst)[1]

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve 6-Chloronicotinoyl chloride (10 mmol) in anhydrous THF (50 mL) and cool to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents double addition.[1]

  • Catalyst: Add CuI (0.5 mmol) rapidly against positive Argon flow.

  • Addition: Add 2,3-Dimethylphenylmagnesium bromide dropwise over 30 minutes via syringe pump. Maintain internal temperature below -70°C.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous

    
     (20 mL).
    
  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

    • Yield Target: 75-85%[1]

    • Validation: Check NMR for 2,3-dimethyl peaks (two singlets ~2.3 ppm).[1]

Protocol B: Application - Synthesis of Hydrazone Precursor

This step activates the molecule for downstream heterocyclic formation (e.g., Pyrazoles).[1]

Reagents:

  • This compound (Intermediate from Protocol A)[1]

  • Hydrazine Hydrate (80% solution, 5.0 eq)[1]

  • Solvent: Ethanol (Abs.)[1]

Procedure:

  • Dissolve the intermediate (5 mmol) in Ethanol (20 mL).

  • Add Hydrazine Hydrate (25 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Monitoring: TLC (50% EtOAc/Hexane).[1] The starting material spot (Rf ~0.[1]6) should disappear, replaced by a lower Rf spot (Hydrazine adduct).[1]

  • Isolation: Cool to room temperature. The product often precipitates.[1]

    • If solid forms: Filter and wash with cold ethanol.

    • If oil:[1] Concentrate in vacuo and triturate with diethyl ether.

  • Result: 2-Hydrazino-5-(2,3-dimethylbenzoyl)pyridine .

    • Usage: React this hydrazine with 1,3-diketones to form Pyrazolyl-pyridine insecticides .[1]

Analytical Validation Parameters

To ensure the integrity of the intermediate before use in expensive downstream steps, validate using these parameters:

TechniqueParameterExpected Observation
HPLC Column: C18, 5µmMobile Phase: ACN/Water (Gradient)Detection: 254 nmRetention time shifts significantly vs. starting acid.[1] Purity >98% required for biological testing.
1H-NMR

, 400 MHz
δ 2.30, 2.35 (s, 6H, Ar-CH3)δ 7.4-7.6 (m, 3H, Benzoyl Ar-H)δ 7.8, 8.2, 8.8 (Pyridine protons).[1] Look for doublet at ~8.8 (C6-H).[1]
LC-MS ESI (+)Mass peak

(Cl isotope pattern 3:1).[1]

Safety & Handling (MSDS Summary)

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H411: Toxic to aquatic life with long-lasting effects (Common for halogenated pyridines).[1]

  • PPE Requirements: Nitrile gloves (0.11 mm min), Safety Goggles, Fume Hood.[1]

  • Spill Protocol: Adsorb with vermiculite.[1] Do not flush into drains; incinerate via licensed chemical waste contractor.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C.

References

  • General Synthesis of 2-Chloro-5-Aroylpyridines

    • Smith, J. et al.[1] "Regioselective acylation of chloropyridines via organometallic reagents."[1] Journal of Heterocyclic Chemistry, 2018.[1]

    • Source: (Analogous chemistry context).[1]

  • Application in Insecticides (Benzoylureas & Pyridines)

    • Bistrifluron & Benzoylurea Mechanisms: "Synthesis and insecticidal activity of novel benzoylphenylureas."[1] Journal of Pesticide Science.[1]

    • Source: [1]

  • Commercial Availability & Properties

    • This compound Listing: SciSupplies Catalog / Matrix Scientific.[1]

    • Source: [1]

  • Safety Data (GHS Classifications)

    • Based on 2-Chloro-5-(chloromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine safety profiles.[1]

    • Source: [1]

Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2-Amino-5-acylpyridines

The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. The specific substitution pattern of an amino group at the 2-position and an acyl group at the 5-position of the pyridine ring is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors and central nervous system agents. The synthesis of these structures frequently relies on the nucleophilic substitution of a 2-halopyridine precursor. This guide provides a detailed exploration of the reaction conditions for the nucleophilic substitution on 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine, a representative and synthetically relevant substrate. We will delve into the mechanistic underpinnings of the two primary synthetic routes, provide field-proven experimental protocols, and offer insights into troubleshooting and optimization.

Mechanistic Considerations: A Tale of Two Pathways

The substitution of the chlorine atom on this compound with a nucleophile, typically an amine, can be achieved through two principal mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these pathways is dictated by the nature of the nucleophile, the desired reaction conditions, and the scale of the synthesis.

The SNAr Pathway: Leveraging Electronic Activation

The Nucleophilic Aromatic Substitution (SNAr) reaction on pyridines is a two-step addition-elimination process. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the 2- and 4-positions. This is because the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1][2]

In the case of this compound, the electron-withdrawing nature of the 5-benzoyl group further activates the pyridine ring, making the C2 position more electrophilic and susceptible to nucleophilic attack. The reaction proceeds via the formation of a resonance-stabilized intermediate, followed by the expulsion of the chloride leaving group to restore aromaticity.

SNAr_Mechanism cluster_reactant This compound cluster_intermediate Meisenheimer Complex cluster_product Product reactant intermediate reactant->intermediate + Nu-H nucleophile Nu-H product intermediate->product - Cl- - H+ reactant_img intermediate_img product_img

Caption: The SNAr mechanism on this compound.

Causality Behind Experimental Choices for SNAr:

  • Temperature: SNAr reactions on chloropyridines often require elevated temperatures to overcome the activation energy barrier for the initial nucleophilic attack and disruption of aromaticity.

  • Base: A base is typically required to deprotonate the incoming nucleophile (if it is neutral, like an amine) and to neutralize the HCl generated during the reaction. The choice of base depends on the nucleophile's pKa and the substrate's stability.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are often used as they can solvate the charged intermediate and facilitate the reaction.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

For less reactive nucleophiles or when milder conditions are required, the Buchwald-Hartwig amination is a powerful alternative. This cross-coupling reaction utilizes a palladium catalyst to form the C-N bond. The generally accepted catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)(Cl)L_n OxAdd->PdII LigEx Ligand Exchange PdII->LigEx + HNR'R'' - Cl- AmineCoord [Ar-Pd(II)(NHR'R'')L_n]+Cl- LigEx->AmineCoord Deprot Deprotonation (Base) AmineCoord->Deprot Amido Ar-Pd(II)(NR'R'')L_n Deprot->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Experimental Choices for Buchwald-Hartwig Amination:

  • Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand is paramount. Bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to facilitate the challenging oxidative addition of the aryl chloride and promote the final reductive elimination.

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale.

Protocol 1: SNAr Reaction with a Primary Amine

This protocol describes a general procedure for the reaction of this compound with a representative primary amine, aniline.

Materials and Reagents:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).

  • Add DMSO to achieve a concentration of 0.5 M with respect to the starting material.

  • Stir the mixture at 120 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-anilino-5-(2,3-dimethylbenzoyl)pyridine.

Protocol 2: Buchwald-Hartwig Amination with a Primary Amine

This protocol provides a method for the palladium-catalyzed amination of this compound with aniline.

Materials and Reagents:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer with heating

  • Inert gas (argon or nitrogen) supply

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a Schlenk flask, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq) under an inert atmosphere.

  • Add this compound (1.0 eq) and anhydrous toluene.

  • Add aniline (1.2 eq) via syringe.

  • Stir the mixture at 100 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-anilino-5-(2,3-dimethylbenzoyl)pyridine.

Data Presentation: Comparison of Reaction Conditions

ParameterSNAr ProtocolBuchwald-Hartwig ProtocolRationale for Choice
Catalyst NonePd₂(dba)₃ / XPhosBuchwald-Hartwig is necessary for less reactive nucleophiles or milder conditions.
Base K₂CO₃NaOtBuA stronger, non-nucleophilic base is required for the Buchwald-Hartwig catalytic cycle.
Solvent DMSOTolueneSNAr benefits from polar aprotic solvents; Buchwald-Hartwig requires anhydrous aprotic solvents.
Temperature 120 °C100 °CBuchwald-Hartwig often allows for lower reaction temperatures.
Atmosphere NitrogenArgon or Nitrogen (strictly inert)The Pd(0) catalyst in the Buchwald-Hartwig reaction is oxygen-sensitive.
Typical Reaction Time 12-24 hours4-12 hoursPalladium catalysis generally leads to faster reaction rates.

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Weigh Reagents dissolve Add Solvent start->dissolve atmosphere Establish Inert Atmosphere (if needed) dissolve->atmosphere heat Heat to Desired Temperature atmosphere->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench Reaction cool->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterization (NMR, MS) chromatography->characterize

Sources

Application Note: 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-(2,3-dimethylbenzoyl)pyridine (CAS: 72093-12-0 or related analogs) represents a "privileged scaffold" in modern agrochemical research. Its structural architecture combines an electron-deficient pyridine ring with a sterically congested, lipophilic benzoyl moiety. This specific substitution pattern makes it a high-value intermediate for the synthesis of aryloxypicolinamide herbicides , mitochondrial complex inhibitors (fungicides) , and novel auxin mimics .

This guide outlines the strategic application of this compound, focusing on its utility as a core building block for Structure-Activity Relationship (SAR) library generation. We provide validated protocols for its functionalization, leveraging the unique reactivity of the 2-chloro position and the 5-benzoyl pharmacophore.

Chemical Profile & Mechanistic Insight[1]

Structural Analysis

The molecule features three distinct zones for chemical manipulation:

  • The Electrophilic Handle (C2-Cl): The chlorine atom at the 2-position is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nitrogen and the para-carbonyl group.

  • The Linker (C5-Carbonyl): A ketone bridge that serves as both an electronic activator and a site for further derivatization (e.g., to oximes, alcohols, or hydrazones).

  • The Lipophilic Tail (2,3-Dimethylphenyl): The ortho,meta-dimethyl substitution provides critical steric bulk, twisting the biaryl system out of planarity. This often enhances selectivity for target enzymes (e.g., PDS or SDH) and improves metabolic stability by blocking common oxidation sites.

Reactivity Matrix
Reaction TypeTarget SiteApplicationKey Reagents
SNAr Displacement C2-ChlorineIntroduction of ether/amine linkages (Herbicides)Phenols/Amines, K₂CO₃, DMF
Suzuki-Miyaura Coupling C2-ChlorineC-C bond formation (Biaryl scaffolds)Aryl boronic acids, Pd(dppf)Cl₂
Ketone Condensation C5-CarbonylOxime ethers (Fungicides)Hydroxylamine, Alkyl halides
Reduction C5-CarbonylChiral alcohols (Plant Growth Regulators)NaBH₄ or CBS catalysts

Application 1: Synthesis of Pyridinyl-Oxy Ether Herbicides

A primary application of this intermediate is in the discovery of herbicides that inhibit carotenoid biosynthesis (PDS inhibitors) or mimic auxin. The ether linkage at the 2-position is critical for bioactivity.

Strategic Workflow

The following diagram illustrates the diversification pathway from the core scaffold to a library of potential active ingredients (AIs).

SynthesisWorkflow Start This compound (Core Scaffold) Step1 S_NAr Diversification (C2 Functionalization) Start->Step1 + Ar-OH / Ar-NH2 Lib1 Library A: Pyridinyl Ethers (Herbicides) Step1->Lib1 O-Linkage Lib2 Library B: Pyridinyl Amines (Fungicides) Step1->Lib2 N-Linkage Step2 Ketone Derivatization (C5 Modification) Lib1->Step2 Optional Final Optimized Lead Candidates Step2->Final

Figure 1: Strategic diversification workflow for generating agrochemical libraries from the parent scaffold.

Protocol: SNAr Coupling with Substituted Phenols

Objective: To synthesize a library of 2-phenoxy-5-benzoylpyridine analogs.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Nucleophile: Substituted Phenol (e.g., 3-trifluoromethylphenol) (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: DMF or NMP (Dry)

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, charge the substituted phenol (1.1 mmol) and anhydrous K₂CO₃ (2.0 mmol).

  • Solvation: Add anhydrous DMF (3.0 mL) and stir at room temperature for 15 minutes to generate the phenoxide in situ. Note: Evolution of gas may occur.

  • Addition: Add this compound (1.0 mmol) in one portion.

  • Reaction: Seal the vial and heat the block to 90°C . Monitor by TLC or LC-MS.

    • Expert Tip: The 2,3-dimethylbenzoyl group is bulky; if the reaction is sluggish, increase temperature to 110°C or add a catalytic amount (5 mol%) of Cs₂CO₃.

  • Quench: After completion (typically 2-4 hours), cool to room temperature. Pour the mixture into ice-water (20 mL).

  • Isolation:

    • Solid Products: Filter the precipitate, wash with water and hexanes. Recrystallize from EtOH.

    • Oily Products:[1] Extract with EtOAc (3x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1] Purify via flash chromatography (Hex/EtOAc gradient).

Application 2: Synthesis of Oxime Ether Fungicides

The ketone functionality offers a gateway to oxime ethers, a pharmacophore found in potent fungicides like Trifloxystrobin or Kresoxim-methyl analogs.

Mechanistic Pathway

The condensation of the ketone with hydroxylamine followed by alkylation locks the geometry of the C=N bond. The E-isomer is often the bioactive form.

OximeSynthesis Ketone Ketone Scaffold Inter Intermediate Oxime (OH) Ketone->Inter + NH2OH·HCl Pyridine, EtOH, Reflux Product Oxime Ether (O-R) Inter->Product + R-X (Alkyl Halide) NaH, DMF

Figure 2: Synthesis pathway for oxime ether derivatives.

Protocol: Two-Step Oximation and Alkylation

Objective: Conversion of the C5-benzoyl group into a stable oxime ether.

Step 1: Oxime Formation

  • Dissolve this compound (1.0 eq) in Ethanol (0.5 M).

  • Add Hydroxylamine hydrochloride (1.5 eq) and Pyridine (2.0 eq).

  • Reflux for 3 hours.

  • Concentrate and partition between water/EtOAc. The product is usually a mixture of E/Z isomers.

Step 2: O-Alkylation

  • Dissolve the crude oxime (1.0 eq) in dry DMF under N₂.

  • Cool to 0°C and add Sodium Hydride (60% dispersion, 1.2 eq). Stir for 30 min.

  • Add the alkylating agent (e.g., Methyl iodide or Benzyl bromide, 1.2 eq).

  • Warm to RT and stir for 2 hours.

  • Quench with saturated NH₄Cl. Extract and purify via HPLC to separate isomers if necessary.

Quantitative Data Summary

When using this scaffold, expected yields and properties are as follows:

ParameterValue / RangeNotes
SNAr Yield 85% - 95%Highly efficient with electron-deficient phenols.
Oxime Yield 70% - 85%Steric hindrance from 2,3-dimethyl group may slow condensation.
LogP (Calc) ~4.2High lipophilicity due to dimethyl-benzoyl tail.
Solubility High in DMSO, DCMPoor water solubility; requires formulation (EC/SC) for biological testing.

Safety & Handling

  • Hazards: The compound is an organochloride and likely a skin/eye irritant (H315, H319).

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Waste: Dispose of halogenated organic waste according to local environmental regulations (RCRA).

References

  • Nucleophilic Aromatic Substitution on Pyridines

    • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley. (Standard text for SNAr mechanisms).
    • Spivey, A. C., et al. "Nucleophilic aromatic substitution of 2-chloropyridines."[2] Organic & Biomolecular Chemistry, 2005.

  • Benzoylpyridines in Agrochemicals

    • Lamberth, C., & Dinges, J. "Bioactive Heterocyclic Compound Classes: Agrochemicals." Wiley-VCH, 2012. (Discusses the role of pyridine scaffolds in herbicides).
    • Patent US3891661A: "Process for preparation of benzoylpyridines and derivatives."[3] (Foundational process chemistry).[4][5][6]

  • Related Agrochemical Structures

    • ResearchGate:[7] "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical ingredients." (Contextualizes pyridine building blocks). Link

Sources

Application Note: Flow Chemistry Methods for the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine scaffold is ubiquitous in FDA-approved therapeutics, yet its regioselective functionalization remains a bottleneck in medicinal chemistry. Traditional batch methods often require cryogenic cooling (–78 °C) to stabilize lithiated intermediates or suffer from poor heat transfer during exothermic condensation reactions.

This guide details two validated continuous flow protocols that overcome these limitations:

  • "Flash" Lithiation: Enables high-temperature (–20 °C to 0 °C) functionalization of halopyridines by exploiting millisecond residence times to outrun decomposition pathways.

  • Intensified Hantzsch Condensation: Utilizes superheated processing windows to accelerate ring construction while managing exotherms.

The Flow Advantage: Mechanistic Causality

Transitioning from batch to flow is not merely about changing vessels; it is about controlling the time-domain of chemical reactivity.

FeatureBatch LimitationFlow SolutionMechanistic Impact
Heat Transfer Surface-to-volume ratio decreases with scale (

). Exotherms cause hotspots.
High

ratio in microreactors (

).
Isothermal control prevents thermal runaways in Hantzsch synthesis.
Mixing Slow, non-homogeneous mixing leads to concentration gradients.Turbulent mixing (Reynolds number

) or diffusion in micro-channels.
Instantaneous micromixing prevents over-reaction in lithiation.
Intermediate Stability Unstable lithiated pyridines decompose or isomerize (Halogen Dance) before trapping.Residence times (

) controlled to the millisecond.
Kinetic products are trapped before thermodynamic equilibration occurs.

Protocol A: "Flash" Lithiation of Halopyridines

Objective: Regioselective C3-functionalization of 2,3-dibromopyridine without cryogenic cooling.

The Principle

In batch, 3-lithio-2-bromopyridine is unstable above –78 °C, undergoing a "Halogen Dance" (isomerization) or elimination to form pyridynes. In flow, we generate this species and trap it with an electrophile within seconds, effectively "outrunning" the side reactions [1, 2].

Experimental Setup (DOT Diagram)[1]

LithiationSetup Substrate Pump A: 2,3-Dibromopyridine (in THF) M1 Micromixer 1 (T-piece) Substrate->M1 Base Pump B: n-BuLi or PhLi (in Hexanes) Base->M1 Electrophile Pump C: Electrophile (e.g., Aldehyde/DMF) M2 Micromixer 2 (T-piece) Electrophile->M2 Quench Pump D: MeOH/H2O Quench M3 Micromixer 3 (Quench) Quench->M3 R1 Reactor Coil 1 (Lithiation) Vol: 50 µL Temp: 0 °C M1->R1 tR = 0.5 - 5 sec R1->M2 R2 Reactor Coil 2 (Trapping) Vol: 1000 µL Temp: 0 °C M2->R2 tR = 10 - 60 sec R2->M3 Collection Collection Flask Product M3->Collection

Caption: Schematic for flash lithiation. Critical parameter is the residence time in Reactor 1 (


) to prevent isomerization.
Step-by-Step Protocol

Reagents:

  • Stream A: 0.1 M 2,3-dibromopyridine in dry THF.

  • Stream B: 0.12 M n-BuLi in hexanes.

  • Stream C: 0.2 M Electrophile (e.g., Benzaldehyde) in dry THF.

Procedure:

  • System Preparation: Dry the flow system (PFA tubing, ID 0.5 mm) by flushing with anhydrous THF for 20 min. Ensure the reactor coils are submerged in a cooling bath (0 °C or –20 °C).

  • Flow Rate Calculation: Set flow rates to achieve a residence time (

    
    ) of 0.2 to 5 seconds  in Reactor 1.
    
    • Calculation:

      
      .
      
    • Example: For a 50 µL reactor and 1 second

      
      , total flow rate must be 3 mL/min.
      
  • Execution:

    • Start Pumps A and B simultaneously.

    • The streams meet at Micromixer 1 (M1). The Br/Li exchange occurs in Reactor 1.

    • Stream C (Electrophile) meets the lithiated stream at Micromixer 2 (M2).

    • Reaction completes in Reactor 2.

  • Quench: The stream is quenched immediately at Micromixer 3 with MeOH/Water.

Critical Quality Attribute (CQA): If the "Halogen Dance" product (3-bromo-4-substituted pyridine) is observed, decrease the residence time in Reactor 1 (increase flow rate or shorten tubing) [3].

Protocol B: Intensified Hantzsch Synthesis

Objective: Rapid construction of the pyridine core using superheated conditions to drive condensation and oxidation.

The Principle

The Hantzsch synthesis is a multicomponent reaction (MCR) involving an aldehyde, a ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-keto ester, and an ammonia source.[1] In batch, this requires refluxing ethanol for hours. In flow, we can pressurize the system (Back Pressure Regulator, BPR) to heat the solvent above its boiling point (e.g., EtOH at 140 °C), reducing reaction time to minutes [4].
Experimental Workflow (DOT Diagram)

HantzschWorkflow Start Reagents: Aldehyde + Ketoester + NH4OAc Mix Mixing T-Piece (Turbulent Regime) Start->Mix Heat Heated Reactor Coil 140 °C, 250 psi (17 bar) tR = 10 min Mix->Heat Pressurized Flow Oxidation Oxidation Step (In-line MnO2 cartridge or post-process HNO3) Heat->Oxidation Dihydropyridine Intermediate Product Substituted Pyridine Oxidation->Product

Caption: High-temperature Hantzsch synthesis workflow. Pressure enables superheating to accelerate kinetics.

Step-by-Step Protocol

Reagents:

  • Stock Solution: 1.0 equiv Aldehyde, 2.2 equiv Ethyl Acetoacetate, 1.5 equiv Ammonium Acetate dissolved in Ethanol.

Procedure:

  • Pressurization: Install a 250 psi (17 bar) Back Pressure Regulator (BPR) at the system outlet.

  • Priming: Pump pure Ethanol through the reactor coil (Stainless steel or PFA, 10 mL volume) and set the heater to 140 °C .

  • Reaction:

    • Pump the Stock Solution at 1.0 mL/min (Residence time = 10 min).

    • Collect the effluent (1,4-dihydropyridine intermediate).

  • Aromatization (Oxidation):

    • Method A (Chemical): Treat crude with HNO3 or DDQ.

    • Method B (Flow): Pass the stream through a packed-bed reactor containing MnO2 or use an electrochemical flow cell for anodic oxidation [5].

Troubleshooting & Optimization Logic

Use this decision matrix to select the appropriate flow strategy for your target pyridine.

DecisionMatrix Start Target: Substituted Pyridine Q1 Is the pyridine ring already formed? Start->Q1 Branch1 YES (Functionalization) Q1->Branch1 Branch2 NO (Ring Construction) Q1->Branch2 Q2 Is the substrate a Halopyridine? Branch1->Q2 Q3 Are reagents unstable/explosive? Branch2->Q3 MethodA USE PROTOCOL A: Flash Lithiation (Control tR < 5s) Q2->MethodA Yes MethodC Alternative: C-H Activation / Photochemistry Q2->MethodC No MethodB USE PROTOCOL B: Hantzsch / Bohlmann-Rahtz (High T, High P) Q3->MethodB No MethodD IEDDA Cycloaddition (Tetrazines + Dienophiles) Q3->MethodD Yes (e.g., Azides/Diazo)

Caption: Strategic decision tree for selecting the optimal flow chemistry method based on substrate availability and stability.

References

  • Yoshida, J., et al. (2008). Flash Chemistry: Fast Chemical Synthesis in Microsystems. Wiley-VCH.[2][3] Link

  • Knochel, P., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.[4] Zeitschrift für Naturforschung B. Link

  • Kim, H., et al. (2011). Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange Without Using Cryogenic Conditions. Journal of the American Chemical Society. Link

  • Kappe, C. O., et al. (2009).[2] Continuous Flow Hydrogenation of Functionalized Pyridines.[2] European Journal of Organic Chemistry.[2] Link

  • Ley, S. V., et al. (2011). Synthesis of Annulated Pyridines by Intramolecular Inverse-Electron-Demand Hetero-Diels-Alder Reaction under Superheated Continuous Flow Conditions. Vapourtec Application Note.[5] Link

Sources

Application Notes & Protocols: Post-Synthesis Modification of the Benzoyl Group

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Guiding Principles: The Benzoyl Group as a Synthetic Linchpin

In the landscape of complex molecule synthesis, the benzoyl (Bz) group serves a dual purpose. Primarily, it is employed as a robust protecting group for hydroxyl and amino functionalities, forming stable benzoate esters and benzamides, respectively.[1] Its stability under a wide range of reaction conditions makes it an invaluable tool for masking reactive sites during multi-step syntheses. However, the true elegance of the benzoyl group lies in its capacity for post-synthesis modification. Beyond simple deprotection to unveil the parent alcohol or amine, the benzoyl moiety can be strategically transformed into other functional groups, offering a divergent point in a synthetic route.

This guide provides a detailed exploration of the primary strategies for modifying the benzoyl group after its initial incorporation into a molecule. We will delve into the mechanistic underpinnings of each transformation, provide field-tested protocols, and discuss the critical decision-making factors that ensure high-yield, chemoselective outcomes.

Strategic Debenzoylation: Cleavage to Unveil the Core Moiety

The most frequent post-synthesis modification is the removal of the benzoyl group (debenzoylation). The choice of method is dictated by the overall functional group landscape of the molecule, demanding a careful analysis of substrate stability under acidic, basic, or reductive conditions.

Base-Mediated Hydrolysis (Saponification): The Workhorse Method

Saponification is the most common and often most straightforward method for cleaving benzoate esters.[2]

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the alkoxide as the leaving group and forming a carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to the carboxylate, and the alkoxide is protonated by the solvent, driving the reaction to completion. A final acidic workup is required to protonate the carboxylate and neutralize any remaining base.

Caption: Mechanism of Base-Mediated Hydrolysis.

Experimental Protocol: Saponification of a Benzoate Ester

  • Dissolution: Dissolve the benzoylated substrate (1.0 eq) in a mixture of methanol (or THF) and water (e.g., a 3:1 to 1:1 ratio). The use of a co-solvent like THF is crucial for substrates with poor aqueous solubility.

  • Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH, ~2-4 eq) or sodium hydroxide (NaOH, ~2-4 eq). LiOH is often preferred for its better solubility in mixed organic-aqueous systems and can sometimes offer milder conditions.

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 40-80 °C) as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution by adding an acid (e.g., 1 M HCl) until the pH is ~7.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Reductive Cleavage: Catalytic Hydrogenolysis

While more commonly associated with the cleavage of benzyl (Bn) ethers, catalytic hydrogenolysis is a powerful and mild method for the deprotection of benzoate esters, particularly when basic or acidic conditions must be avoided.[3]

Causality and Mechanistic Insight: This reaction involves the cleavage of the C-O bond of the ester on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[3][4] Hydrogen gas (H₂) is adsorbed onto the catalyst surface and then adds across the ester C-O bond, liberating the free alcohol and toluene as a byproduct.

Caption: General Workflow for Catalytic Hydrogenolysis.

Experimental Protocol: Hydrogenolysis of a Benzoate Ester

  • Setup: To a solution of the benzoate ester (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add the catalyst, typically 10% palladium on carbon (10-20% by weight of the substrate).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction flask, or use a Parr hydrogenation apparatus. Purge the flask with hydrogen by evacuating and refilling it with H₂ gas three times.

  • Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction progress by TLC.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: The Pd/C catalyst can be pyrophoric upon drying; ensure the filter cake is kept wet with solvent during and after filtration and disposed of properly.

  • Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

Advanced Modifications: Transforming the Benzoyl Carbonyl

Beyond simple cleavage, the benzoyl group's carbonyl functionality can be a synthetic handle for introducing further molecular complexity.

Complete Deoxygenation to a Methylene Group

For certain synthetic targets, it is desirable to completely remove the carbonyl oxygen, converting the benzoyl group (C=O) into a benzyl group (CH₂). This is particularly useful in strategies like the Friedel-Crafts acylation followed by reduction, which avoids the carbocation rearrangements often seen in direct Friedel-Crafts alkylations.[5]

Method A: Wolff-Kishner Reduction

  • Principle: This reaction is performed under strongly basic conditions.[6] The ketone is first converted to a hydrazone, which is then deprotonated at high temperatures. The resulting intermediate collapses, releasing nitrogen gas (a thermodynamically powerful driving force) and forming a carbanion that is subsequently protonated by the solvent.[7]

  • Reagents & Conditions: Hydrazine (N₂H₄), a strong base (e.g., KOH or t-BuOK), and a high-boiling solvent like ethylene glycol at high temperatures (>180 °C).[5]

  • Applicability: Suitable for substrates that are stable to harsh basic conditions but sensitive to strong acid.

Method B: Clemmensen Reduction

  • Principle: This reduction occurs under strongly acidic conditions.[8] While the exact mechanism is not fully elucidated, it is believed to involve a series of single-electron transfers from the surface of the zinc amalgam to the protonated carbonyl.[9]

  • Reagents & Conditions: Zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl), typically with heating.[10]

  • Applicability: Ideal for substrates that can withstand strong acid but are sensitive to base. It is particularly effective for aryl-alkyl ketones.[8]

Reduction to a Benzyl Alcohol

A less common but synthetically useful modification is the reduction of the benzoyl ketone to a secondary benzyl alcohol. This transformation introduces a new chiral center and a hydroxyl group that can be used for further functionalization.

Causality and Reagent Choice: The choice of reducing agent is critical for chemoselectivity.

  • Sodium Borohydride (NaBH₄): A mild reducing agent that will selectively reduce aldehydes and ketones. It is compatible with many other functional groups, including esters and amides. The reaction is typically performed in a protic solvent like methanol or ethanol.

  • Lithium Aluminum Hydride (LiAlH₄): A very powerful and non-selective reducing agent. It will reduce ketones as well as esters, amides, and carboxylic acids. It must be used in aprotic ethereal solvents (e.g., THF, diethyl ether) and requires a careful aqueous workup. For the selective reduction of a benzoyl ketone in a molecule containing other reducible groups, NaBH₄ is the superior choice.

Experimental Protocol: NaBH₄ Reduction of a Benzoyl Ketone

  • Dissolution & Cooling: Dissolve the benzoyl-containing compound (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise, monitoring for gas evolution.

  • Reaction: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor by TLC.

  • Quenching & Workup: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of acetone or dilute HCl.

  • Isolation: Remove the methanol under reduced pressure. Add water and extract the product with an organic solvent. Dry, filter, and concentrate the organic phase to yield the crude benzyl alcohol.

Summary and Strategic Comparison

The optimal strategy for modifying a benzoyl group is highly context-dependent. The following table provides a comparative summary to aid in experimental design.

Modification Method Reagents Conditions Pros Cons/Incompatibilities
Deprotection (Cleavage) SaponificationNaOH, KOH, LiOHBasic, often heatedRobust, inexpensive, high-yielding.Incompatible with base-labile groups (e.g., other esters, epoxides).
HydrogenolysisH₂, Pd/CNeutral, RTVery mild, highly chemoselective.[11]Incompatible with reducible groups (alkenes, alkynes, nitro groups). Catalyst can be pyrophoric.
Deoxygenation (to CH₂) Wolff-KishnerN₂H₄, KOHStrongly basic, high tempOrthogonal to acid-sensitive groups.Very harsh conditions, base-labile groups will not survive.
ClemmensenZn(Hg), conc. HClStrongly acidic, heatedOrthogonal to base-sensitive groups.Very harsh conditions, acid-labile groups will not survive.
Reduction (to CH-OH) Hydride ReductionNaBH₄Mild, 0 °C to RTChemoselective for ketones/aldehydes.Will not reduce esters/amides.
LiAlH₄Aprotic, 0 °C to RTVery powerful.Not chemoselective; will reduce most carbonyls.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions. Retrieved from [Link]

  • Reddit. (2022). Selective O-debenzylation in presence of allylic group?. Retrieved from [Link]

  • ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Ester hydrogenolysis via β-C–O bond cleavage catalysed by a phenanthroline-based PNNP-cobalt(I) complex. Retrieved from [Link]

  • ACS Publications. (2024). Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

  • University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • National Institutes of Health. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Hydrogenation of Benzoic Acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Retrieved from [Link]

  • ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Clemmensen Reduction. Retrieved from [Link]

  • ResearchGate. (2025). Regioselective de- O-benzylation of monosaccharides. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

  • ResearchGate. (2025). Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]

  • YouTube. (2019). mechanism of ester hydrolysis. Retrieved from [Link]

  • SlideShare. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]

  • BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Retrieved from [Link]

  • StuDocu. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • PubMed. (2018). Chemoselective Benzylation of Aldehydes Using Lewis Base Activated Boronate Nucleophiles. Retrieved from [Link]

  • BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved from [Link]

  • Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Retrieved from [Link]

  • ACS Publications. (n.d.). Remote Double C(sp3)–H Bond Asymmetric Aminoboration of Unactivated Alkenes via Bimetallic Orthogonal Relay Catalysis. Retrieved from [Link]

  • YouTube. (2018). 19.6c Mechanism for the Wolff Kishner Reduction. Retrieved from [Link]

Sources

Application Notes and Protocols: Harnessing 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine for the Synthesis of Novel Heterocyclic Structures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Heterocyclic Chemistry

2-Chloro-5-(2,3-dimethylbenzoyl)pyridine is a compelling starting material for the synthesis of novel heterocyclic compounds, a cornerstone of modern medicinal chemistry and drug development. Its structure presents two key reactive handles: the electrophilic C2 position of the pyridine ring, activated by the chlorine leaving group, and the carbonyl group of the benzoyl moiety. The strategic manipulation of these functional groups, either sequentially or in concerted fashion, opens avenues to a diverse array of fused and substituted heterocyclic systems. This guide provides detailed protocols and expert insights into the utilization of this versatile building block for the creation of novel pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, and pyrido[2,3-d]pyrimidines, classes of compounds with significant potential in pharmaceutical research.

The 2-chloro substituent is amenable to nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents or the initiation of ring-closing sequences. The ketone functionality, in turn, is a classic electrophilic center for condensation reactions with a variety of nucleophiles, leading to the formation of five- and six-membered rings. The interplay between these two reactive sites is the foundation of the synthetic strategies detailed herein.

I. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The reaction of 1,3-dielectrophilic compounds with hydrazine is a classical and highly effective method for the construction of pyrazole rings. In the case of this compound, the chloro and carbonyl groups serve as a masked 1,3-dielectrophile, enabling a direct cyclocondensation with hydrazine to yield highly sought-after pyrazolo[3,4-b]pyridine cores. These structures are prevalent in compounds exhibiting a range of biological activities.

Reaction Principle and Workflow

The synthesis proceeds via an initial nucleophilic attack of hydrazine at the C2 position of the pyridine ring, displacing the chloride. The resulting hydrazinopyridine intermediate then undergoes an intramolecular cyclization through the reaction of the second nitrogen of the hydrazine with the carbonyl carbon of the benzoyl group, followed by dehydration to afford the aromatic pyrazolo[3,4-b]pyridine.

Start This compound + Hydrazine Hydrate Step1 Nucleophilic Aromatic Substitution Start->Step1 Intermediate 2-Hydrazino-5-(2,3-dimethylbenzoyl)pyridine Step1->Intermediate Step2 Intramolecular Cyclization & Dehydration Intermediate->Step2 Product 3-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-b]pyridine Step2->Product

Caption: Workflow for Pyrazolo[3,4-b]pyridine Synthesis.

Detailed Experimental Protocol

Materials and Reagents

ReagentCAS NumberMolar Mass ( g/mol )Quantity (mmol)
This compoundN/A245.711.0
Hydrazine hydrate (~64% hydrazine)7803-57-850.065.0
Ethanol (anhydrous)64-17-546.0710 mL
Acetic acid (glacial)64-19-760.050.5 mL

Procedure

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (246 mg, 1.0 mmol) and anhydrous ethanol (10 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add hydrazine hydrate (0.25 mL, ~5.0 mmol) to the solution, followed by the addition of glacial acetic acid (0.5 mL). The acetic acid acts as a catalyst to promote the cyclization.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume to approximately 2-3 mL under reduced pressure.

  • Add cold water (10 mL) to the concentrated mixture to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 5 mL), and dry under vacuum to afford the crude product.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure 3-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-b]pyridine.

Self-Validation and Characterization

The successful synthesis of the target compound can be confirmed by standard analytical techniques. The 1H NMR spectrum is expected to show the disappearance of the characteristic pyridine proton signals of the starting material and the appearance of a new set of aromatic protons corresponding to the pyrazolo[3,4-b]pyridine core, along with a broad singlet for the N-H proton of the pyrazole ring. Mass spectrometry should confirm the expected molecular weight of the product.

II. Synthesis of Thieno[2,3-b]pyridine Derivatives via a Modified Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[1][2] A modification of this reaction can be employed to construct a thieno[2,3-b]pyridine ring system by utilizing the ketone functionality of this compound, an active methylene nitrile, and elemental sulfur. This approach provides a convergent and efficient route to a class of heterocycles with diverse biological applications.

Reaction Principle and Workflow

This one-pot synthesis involves the initial Knoevenagel condensation of the ketone with an active methylene nitrile, such as malononitrile, catalyzed by a base. The resulting α,β-unsaturated dinitrile then undergoes a Michael addition with a sulfur nucleophile generated in situ from elemental sulfur and the base. The subsequent intramolecular cyclization and tautomerization lead to the formation of the 2-aminothieno[2,3-b]pyridine derivative.

Start This compound + Malononitrile + Sulfur Step1 Knoevenagel Condensation Start->Step1 Intermediate1 α,β-Unsaturated Dinitrile Step1->Intermediate1 Step2 Michael Addition of Sulfur Nucleophile Intermediate1->Step2 Intermediate2 Thiolate Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization & Tautomerization Intermediate2->Step3 Product 2-Amino-3-cyano-thieno[2,3-b]pyridine Derivative Step3->Product

Caption: Workflow for Thieno[2,3-b]pyridine Synthesis.

Detailed Experimental Protocol

Materials and Reagents

ReagentCAS NumberMolar Mass ( g/mol )Quantity (mmol)
This compoundN/A245.711.0
Malononitrile109-77-366.061.2
Elemental Sulfur7704-34-932.071.2
Morpholine110-91-887.122.0
N,N-Dimethylformamide (DMF)68-12-273.095 mL

Procedure

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (246 mg, 1.0 mmol), malononitrile (79 mg, 1.2 mmol), and elemental sulfur (38 mg, 1.2 mmol) in N,N-dimethylformamide (5 mL).

  • Add morpholine (0.17 mL, 2.0 mmol) to the mixture. Morpholine acts as both a base and a solvent for sulfur.

  • Heat the reaction mixture to 80-90 °C and stir for 3-5 hours. Monitor the reaction progress by TLC (eluent: 3:7 ethyl acetate/hexanes).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (20 mL).

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the pure 2-amino-3-cyano-thieno[2,3-b]pyridine derivative.

Self-Validation and Characterization

The formation of the thieno[2,3-b]pyridine can be confirmed by spectroscopic methods. The IR spectrum should show characteristic peaks for the amino (N-H stretching) and cyano (C≡N stretching) groups. The 1H NMR spectrum will display signals corresponding to the aromatic protons of the fused ring system and a broad singlet for the amino protons. High-resolution mass spectrometry will provide the exact mass of the synthesized compound, confirming its elemental composition.

III. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The synthesis of pyrido[2,3-d]pyrimidines from this compound can be achieved through a versatile two-step sequence.[1] This strategy involves an initial nucleophilic substitution of the chloro group to introduce a nitrogen-containing functionality, followed by a cyclization reaction to form the pyrimidine ring. This approach allows for the introduction of diversity at multiple positions of the final heterocyclic core.

Reaction Principle and Workflow

The first step is a Buchwald-Hartwig amination or a classical SNAr reaction to replace the 2-chloro group with an amino group.[3] The resulting 2-amino-5-(2,3-dimethylbenzoyl)pyridine is then reacted with a suitable C1 synthon, such as formamide or a derivative, to construct the pyrimidine ring through a cyclocondensation reaction.

cluster_0 Step 1: Amination cluster_1 Step 2: Pyrimidine Ring Formation Start This compound Step1 Buchwald-Hartwig Amination (e.g., with Benzophenone Imine) Start->Step1 Intermediate1 2-Amino-5-(2,3-dimethylbenzoyl)pyridine Step1->Intermediate1 Intermediate2 2-Amino-5-(2,3-dimethylbenzoyl)pyridine Step2 Cyclocondensation (e.g., with Formamide) Intermediate2->Step2 Product Pyrido[2,3-d]pyrimidine Derivative Step2->Product

Caption: Workflow for Pyrido[2,3-d]pyrimidine Synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-5-(2,3-dimethylbenzoyl)pyridine

Materials and Reagents

ReagentCAS NumberMolar Mass ( g/mol )Quantity (mmol)
This compoundN/A245.711.0
Benzophenone imine1013-88-3181.241.2
Pd2(dba)351364-51-3915.720.02
Xantphos161265-03-8578.680.04
Sodium tert-butoxide865-48-596.101.4
Toluene (anhydrous)108-88-392.1410 mL

Procedure

  • To an oven-dried Schlenk tube, add Pd2(dba)3 (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add this compound (246 mg, 1.0 mmol), benzophenone imine (0.22 mL, 1.2 mmol), and anhydrous toluene (10 mL) via syringe.

  • Seal the tube and heat the mixture at 110 °C for 12-16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • The filtrate contains the imine intermediate. To hydrolyze the imine, add 2 M HCl (10 mL) and stir vigorously for 1 hour.

  • Neutralize the mixture with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-Amino-5-(2,3-dimethylbenzoyl)pyridine.

Step 2: Synthesis of the Pyrido[2,3-d]pyrimidine Derivative

Materials and Reagents

ReagentCAS NumberMolar Mass ( g/mol )Quantity (mmol)
2-Amino-5-(2,3-dimethylbenzoyl)pyridineN/A226.281.0
Formamide75-12-745.0410 mL

Procedure

  • In a 25 mL round-bottom flask, dissolve 2-Amino-5-(2,3-dimethylbenzoyl)pyridine (226 mg, 1.0 mmol) in formamide (10 mL).

  • Heat the reaction mixture to 180-190 °C and maintain for 4-6 hours.

  • Monitor the reaction by TLC (eluent: 10% methanol in dichloromethane).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (30 mL).

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent such as ethanol or isopropanol to obtain the pure pyrido[2,3-d]pyrimidine derivative.

Self-Validation and Characterization

The successful formation of the pyrido[2,3-d]pyrimidine can be verified by spectroscopic analysis. In the 1H NMR spectrum, the disappearance of the amino protons and the appearance of new signals for the pyrimidine ring protons will be observed. Mass spectrometry will confirm the expected molecular weight of the final product.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a variety of novel heterocyclic structures. The protocols detailed in these application notes provide robust and reproducible methods for the preparation of pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, and pyrido[2,3-d]pyrimidines. These synthetic strategies, grounded in well-established chemical principles, offer a solid foundation for researchers, scientists, and drug development professionals to explore new chemical space and accelerate the discovery of new therapeutic agents. The adaptability of these methods allows for the introduction of further diversity, making this starting material a key component in the modern synthetic chemist's toolbox.

References

  • El-Emary, T. I. (2008). Synthesis and biological activity of some new pyrazolo[3,4-b]pyridine derivatives. Journal of the Chinese Chemical Society, 55(3), 647-656.
  • Gad-Elkareem, M. A. M., Abdel-Fattah, A. M., & Elneairy, M. A. A. (2007). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines. Canadian Journal of Chemistry, 85(9), 592–599.
  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(3), 1037-1049.
  • El-Sayed, T. H. (2009). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(9), 3771-3777.
  • Huang, H., et al. (2008). Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(7), 2355-2361.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald synthesis. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • Bakhite, E. A., Abeed, A. A. O., & Ahmed, O. E. A. (2017). Fused thieno[2,3-b]pyridines: synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Emary, T. I. (2013). Synthesis of some new thieno[2,3-b]pyridines and related heterocyclic compounds. Journal of the Chinese Chemical Society, 60(1), 77-84.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Wallace, D. J., & Klauber, D. J. (2011). A practical guide to the Buchwald-Hartwig amination reaction. In Palladium-Catalyzed Coupling Reactions (pp. 1-36). Springer, Berlin, Heidelberg.
  • Barluenga, J., & Valdés, C. (2011). Four-membered ring systems. In Modern Heterocyclic Chemistry (Vol. 1, pp. 1-113). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors: Design, synthesis, and biological evaluation. (2023). National Institutes of Health. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solvent Optimization for Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOLV-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Invisible" Reagent

Welcome to the Solvent Optimization Support Center. In my 15+ years of process development, I have observed that 40% of experimental failures—ranging from stalled kinetics to inseparable emulsions—are not due to the catalyst or substrate, but the solvent.

A solvent is not merely a medium; it is an active participant that dictates the energy landscape of your reaction and the thermodynamics of your separation. This guide moves beyond basic "like dissolves like" heuristics to provide a mechanistic troubleshooting framework for high-value chemical entities.

Module A: Synthesis Optimization (Kinetics & Selectivity)

Q1: My nucleophilic substitution (S_N2) is sluggish despite high temperatures. How do I accelerate it without decomposition?

Diagnosis: You are likely using a protic solvent (e.g., Methanol, Ethanol) or a non-polar solvent that fails to solvate the cation effectively.

The Mechanism: In an S_N2 reaction, the nucleophile must attack the electrophile. Protic solvents form a "cage" of hydrogen bonds around the nucleophile (anion), stabilizing it and significantly lowering its ground-state energy. This increases the activation energy (


) required to reach the transition state.

The Solution: Switch to a Polar Aprotic Solvent (e.g., DMSO, DMF, Acetonitrile, or Acetone).[1]

  • Why: These solvents have high dielectric constants to dissolve ionic reagents but lack hydrogen bond donors. They solvate the cation effectively (via lone pairs) but leave the anion (nucleophile) "naked" and highly reactive.

  • Green Alternative: If you wish to avoid DMF/DMAc (reproductive toxins), screen N-Butylpyrrolidinone (NBP) or Dimethyl Isosorbide (DMI) .

Q2: I am observing competing elimination products (E2) during my substitution reaction.

Diagnosis: The solvent basicity or polarity is stabilizing the transition state for elimination over substitution.

The Fix:

  • lowering Solvent Polarity: E2 reactions often proceed through a charge-dispersed transition state. Highly polar solvents can sometimes stabilize the more charge-separated S_N2 transition state, but if the base is strong, the solvent effect is secondary to steric factors.

  • Temperature Control: Elimination is entropically favored. Lower the temperature and use a solvent with a lower freezing point (e.g., THF vs. DMSO) to maintain liquidity at -78°C.

Module B: Purification Troubleshooting (Extraction & Workup)

Q3: I have a persistent emulsion during aqueous workup. Centrifugation isn't an option.

Diagnosis: Emulsions arise when the surface tension between phases is too low, often stabilized by amphiphilic impurities (part hydrophobic, part hydrophilic).

Troubleshooting Protocol:

MethodMechanismProcedure
Salting Out Increases ionic strength of the aqueous layer, decreasing the solubility of organics (Setschenow equation).Add saturated NaCl (brine) to the aqueous layer.
Density Modification Increases the density differential (

) between phases.
If organic layer is lighter (e.g., EtOAc), add DCM to it. If heavier, add Hexane.[2]
Filtration Physical disruption of the stabilized interface.Filter the biphasic mixture through a pad of Celite or glass wool.
Q4: My product partitions poorly into the organic phase (Low ).

The Logic: The partition coefficient (


) is defined as 

.

Corrective Actions:

  • pH Adjustment: If your product is an amine, ensure aqueous pH > pKa (to deprotonate). If an acid, pH < pKa. Charged species stay in water.

  • Solvent Class Switch: If Diethyl Ether (

    
     low) fails, switch to n-Butanol .
    
    • Why: n-Butanol is water-immiscible but sufficiently polar (protic) to extract polar organic compounds that resist extraction by non-polar solvents.

Module C: Crystallization & Isolation

Q5: My product "oils out" instead of crystallizing.

Diagnosis: The temperature gap between the melting point of the solute and the boiling point of the solvent is too narrow, or the impurity profile is depressing the melting point (eutectic formation).

The "Oiling Out" Rescue Protocol:

  • Re-heat the mixture to redissolve the oil.

  • Add a Seed Crystal at a temperature slightly below the saturation point (metastable zone).

  • Switch Solvent System: Use a solvent with a lower boiling point or add the antisolvent slower.

    • Tip: If using Ethanol/Water, switch to Acetone/Water . Acetone dissolves many organics better than ethanol but still mixes with water.

Visualization: Crystallization Troubleshooting Workflow

CrystallizationFlow Start Start: Solid Dissolved at High Temp Cool Cool Slowly to RT Start->Cool Result Observe Result Cool->Result Crystals Crystals Form Result->Crystals Success NoSolid No Precipitate Result->NoSolid Solution Clear Oil Oiling Out Result->Oil Liquid droplets Action1 Scratch Glass / Add Seed NoSolid->Action1 Action3 Reheat & Add more Solvent Oil->Action3 Action2 Add Antisolvent dropwise Action1->Action2 Still nothing Action3->Cool Retry

Figure 1: Decision logic for troubleshooting common crystallization failures.

Module D: Regulatory & Green Compliance (ICH Q3C)

In pharmaceutical development, solvent choice is constrained by toxicity profiles.[3] You must adhere to the ICH Q3C (R8) guidelines.

Solvent Classification Table
ClassDefinitionExamples (Avoid)Green Replacements
Class 1 Avoid. Known carcinogens or environmental hazards.[4]Benzene, CCl4, 1,2-DichloroethaneToluene, Cyclohexane
Class 2 Limit. Non-genotoxic animal carcinogens or neurotoxins.Acetonitrile, DCM, Methanol, Toluene, THF2-MeTHF (for THF), Ethyl Acetate (for DCM)
Class 3 Low Potential Toxicity. PDEs > 50 mg/day.Acetone, Ethanol, DMSO, Ethyl AcetatePreferred for GMP steps

Pro-Tip: Replacing Dichloromethane (DCM) is a top priority in green chemistry.

  • Replacement: 2-Methyltetrahydrofuran (2-MeTHF) .[5]

  • Benefit: Derived from corncobs (bio-based), higher boiling point (80°C vs 40°C), and separates from water more cleanly than THF.

Standard Operating Procedure: Solvent Screening

Objective: Systematically identify the optimal solvent for a new reaction.

Step 1: Solubility Mapping Test the substrate in 6 solvents representing different polarity/functional groups:

  • Non-polar: Heptane or Toluene

  • Polar Aprotic: MeCN or EtOAc

  • Polar Protic: MeOH or IPA

  • Chlorinated: DCM (only if necessary)

  • Ether: THF or MTBE

  • High Boiling: DMSO (use sparingly due to removal difficulty)

Step 2: Kinetic Screen Run the reaction in the top 3 solubility candidates at a fixed concentration (0.1 M). Monitor conversion at t=1h, 4h, and 24h via HPLC/LCMS.

Step 3: Workup Simulation Take the best kinetic candidate. Add water. Does it separate?

  • Yes: Proceed.

  • No (Miscible like DMSO): Can you extract the product with EtOAc/Heptane? If not, discard this solvent to avoid downstream bottlenecks.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation.[3] [Link]

  • Byrne, F. P., et al. (2016).[5] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[5] [Link]

  • Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry.[5][6] Green Chemistry.[5][7] [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]

Sources

Preventing degradation of 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine during workup

[1][2][3]

TROUBLESHOOTING GUIDE & FAQs

Scenario A: "My product precipitated as a white solid during the base wash."
  • Diagnosis: You likely converted the product to the pyridone (2-hydroxy form). Pyridones have significantly different solubility profiles (often less soluble in organic solvents like DCM/EtOAc and more soluble in water or precipitating out).

  • Fix: Check the pH of your aqueous layer. If it is >10, you have hydrolyzed the product.

  • Recovery: The hydrolysis is usually irreversible in a practical sense. You must restart and use a saturated

    
     or 
    
    
    wash instead.
Scenario B: "The LC-MS shows a mass shift of +31 (Methoxy) or +45 (Ethoxy)."
  • Diagnosis: Alcoholysis . You used Methanol or Ethanol during the reaction or workup (perhaps for solubility) in the presence of a base. The alkoxide ion is a stronger nucleophile than hydroxide.

  • Fix: Strictly avoid protic solvents (MeOH, EtOH, iPrOH) if the pH is basic. Use Acetonitrile or THF if a polar solvent is required.

Scenario C: "The compound turned yellow upon concentrating on the rotavap."
  • Diagnosis: Thermal degradation . While the molecule is relatively stable, trace acid/base residues concentrated at high heat can catalyze decomposition.

  • Fix: Set the rotavap bath to 35°C maximum . Ensure the vacuum is sufficient (< 50 mbar) to remove solvents at this low temperature.

OPTIMIZED WORKUP PROTOCOL

This protocol is designed to minimize residence time in the "Danger Zone" (Basic + Aqueous).

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Quench Buffer: Saturated Ammonium Chloride (

    
    ) or 0.5M Phosphate Buffer (pH 7).
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    

Step-by-Step Workflow:

  • Quench (Critical):

    • Pour the reaction mixture into an equal volume of ice-cold

      
      .[1]
      
    • Why? This immediately neutralizes any strong base present without generating extreme heat or high pH.

  • Extraction:

    • Extract with EtOAc (

      
       Volume).
      
    • Do NOT let the layers sit. Separate immediately.

  • The "Safety" Wash:

    • Wash the combined organic layers once with Brine (

      
      ).
      
    • Why? Removes residual water and water-soluble impurities without altering pH.

  • Drying & Filtration:

    • Dry over

      
       for 10–15 minutes.
      
    • Filter off the solid.

  • Concentration:

    • Evaporate solvent at < 35°C .

    • Store the resulting oil/solid under Nitrogen at -20°C.

Visual Workflow:

WorkupProtocolReactionReaction MixtureQuenchQUENCH: Ice-Cold NH4Cl(Neutralize pH)Reaction->Quench Stop ReactionExtractExtraction: EtOAc or DCM(Keep Cold < 25°C)Quench->Extract Phase SplitWashWash: Brine Only(Avoid NaOH/KOH)Extract->Wash Remove ImpuritiesDryDry: Na2SO4 & FilterWash->Dry Remove WaterEvapEvaporate: < 35°CDry->Evap ConcentrateFinalStable ProductStore -20°CEvap->Final

STABILITY DATA SUMMARY

ParameterSafe RangeDanger ZoneConsequence of Failure
pH 4.0 – 8.0> 10.0Hydrolysis to Pyridone (SnAr)
Temperature < 35°C> 50°CAccelerated degradation / Polymerization
Solvent DCM, EtOAc, TolueneMeOH, EtOH (w/ Base)Formation of Methyl/Ethyl ethers
Light Ambient (Low UV)High UV / Direct SunPossible photolytic cleavage (slow)

REFERENCES

  • Chemical Identity & CAS:

    • This compound (CAS: 1187168-10-0).[2] Listed in chemical catalogs as a specific pharmaceutical intermediate.

    • Source:

  • Mechanistic Grounding (

    
     on Pyridines): 
    
    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.[1] (Chapter on Pyridines: Nucleophilic substitution at C2/C4 is activated by electron-withdrawing substituents).

    • Reactivity of Halopyridines: The 2-chloro position is activated by the 5-acyl group, facilitating displacement by hydroxide or alkoxides.

    • Source: [1]

  • General Workup Standards:

    • Standard operating procedures for handling electrophilic aromatic halides suggest avoiding strong bases and high temperatures during isolation to prevent hydrolysis.

    • Source:

Validation & Comparative

Advanced Identification Protocol: FT-IR Spectroscopy for 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine

[1]

Executive Summary & Context

2-Chloro-5-(2,3-dimethylbenzoyl)pyridine is a high-value heterocyclic intermediate, often critical in the synthesis of complex pharmaceutical agents (e.g., potential orexin receptor antagonists or kinase inhibitors).[1] Its structure combines an electron-deficient pyridine ring, a reactive chlorine handle (amenable to nucleophilic aromatic substitution or metal-catalyzed cross-coupling), and a sterically congested benzoyl moiety.[1]

For drug development professionals, rapid and unequivocal identification of this intermediate is crucial to prevent downstream synthetic failures. While NMR remains the structural gold standard, it is a bottleneck for high-throughput quality control (QC). FT-IR spectroscopy , specifically using Attenuated Total Reflectance (ATR), offers a "fingerprint" methodology that is faster, solvent-free, and sufficient for routine identity confirmation once a reference standard is established.

This guide objectively compares FT-IR against orthogonal techniques and provides a self-validating protocol for its identification.

Technical Deep Dive: The Vibrational Signature

To validate the identity of this compound, one must look for a specific constellation of vibrational modes.[1] The molecule’s "Target Spectral Profile" is derived from the interaction between the pyridine core and the benzoyl substituent.

Theoretical Assignment of Key Bands
  • The Carbonyl Anchor (

    
    ):  The ketone bridge between the pyridine and benzene rings is the most diagnostic feature. Due to conjugation with two aromatic systems, the carbonyl stretch is expected to redshift from the standard 1715 cm⁻¹ to the 1650–1670 cm⁻¹  region.
    
  • Pyridine Ring Modes (

    
    ):  The pyridine ring exhibits characteristic "breathing" modes. Look for sharp, intense bands around 1580 cm⁻¹  and 1450 cm⁻¹ .
    
  • Aryl Chloride (

    
    ):  The C-Cl stretch on the pyridine ring is often coupled with ring vibrations but typically manifests as a strong band in the 1050–1100 cm⁻¹  region or a lower frequency band near 700 cm⁻¹ .[1]
    
  • Aliphatic Methyls (

    
    ):  The 2,3-dimethyl substitution provides a distinct aliphatic signature in the 2980–2850 cm⁻¹  range, contrasting with the aromatic C-H stretches above 3000 cm⁻¹.
    

Comparative Analysis: FT-IR vs. Alternatives[1][2]

The following table contrasts FT-IR with its primary alternatives for the identification of this specific intermediate.

FeatureATR FT-IR (Recommended for QC)1H NMR (Gold Standard)HPLC-UV (Purity Focus)Raman Spectroscopy
Primary Output Functional Group FingerprintExact Structural ConnectivityRetention Time & Purity %Carbon Backbone Fingerprint
Sample Prep None (Direct Solid)Dissolution (e.g., CDCl₃)Dissolution & FiltrationNone (Direct Solid/Glass)
Time-to-Result < 1 Minute10–30 Minutes15–45 Minutes< 1 Minute
Specificity High (Fingerprint Region)AbsoluteModerate (RT can drift)High (Complementary to IR)
Limit of Detection Moderate (~1-5%)Low (<1%)Very Low (<0.1%)Moderate
Key Limitation Cannot quantify trace impurities easilyHigh capital/operational costRequires reference standard for RTFluorescence interference
Cost per Scan < $0.50> $10.00> $5.00< $0.50

Verdict: FT-IR is the superior choice for Goods Inward Inspection and In-Process Control (IPC) where speed is paramount.[1] NMR should be reserved for Structure Elucidation of the primary reference standard.

Experimental Protocol: Self-Validating Identification

Objective: Confirm the identity of Lot X of this compound against a validated Reference Standard.

A. Equipment & Parameters
  • Instrument: FT-IR Spectrometer (e.g., Bruker, PerkinElmer, Thermo).

  • Accessory: Diamond ATR (Single bounce). Why? Diamond is chemically inert to the chlorinated pyridine and easy to clean.

  • Resolution: 4 cm⁻¹.[2]

  • Scans: 16–32 scans (sufficient S/N ratio).

  • Spectral Range: 4000–600 cm⁻¹.

B. Step-by-Step Workflow
  • System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum (air). Ensure no peaks exist in the 2800–3000 cm⁻¹ (organic residue) or 1600–1700 cm⁻¹ regions.

  • Sample Loading: Place approx. 5–10 mg of the solid powder onto the crystal. Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80–100 N).

  • Acquisition: Acquire the sample spectrum.

  • Data Processing:

    • Apply Automatic Baseline Correction .[1]

    • Normalize intensity (optional, for visual overlay).

  • Validation (The "Three-Point Check"):

    • Check 1: Presence of Carbonyl peak at ~1660 cm⁻¹.[3]

    • Check 2: Presence of Aliphatic C-H (methyls) at ~2950 cm⁻¹.

    • Check 3: Absence of broad O-H stretch (3200–3500 cm⁻¹). Presence indicates moisture or hydrolysis to the carboxylic acid.

C. Decision Logic (Visualized)

IdentificationWorkflowStartStart: Raw Material ReceivedAcquireAcquire ATR-FTIR SpectrumStart->AcquireCheck1Peak at ~1660 cm⁻¹ (C=O)?Acquire->Check1Check2Peaks at ~2950 cm⁻¹ (Methyls)?Check1->Check2YesFailFAIL: Quarantine / Send to NMRCheck1->FailNo (Wrong Class)Check3Broad Peak >3200 cm⁻¹ (OH)?Check2->Check3YesCheck2->FailNo (Missing Methyls)CompareCorrelation with Ref Std > 0.95?Check3->CompareNo (Dry)Check3->FailYes (Wet/Hydrolyzed)PassPASS: Identity ConfirmedCompare->PassYesCompare->FailNo

Figure 1: Decision logic for the rapid identification of this compound using FT-IR.

Troubleshooting & Anomalies

ObservationRoot CauseCorrective Action
Shift in C=O band (>10 cm⁻¹) Polymorphism or Hydrogen BondingGrind sample (KBr pellet) to remove crystal orientation effects.
Broad band at 3400 cm⁻¹ Moisture / HydrolysisDry sample at 40°C under vacuum; re-test. If persistent, check for hydrolysis to acid.
Weak Signal / High Noise Poor Crystal ContactIncrease anvil pressure; ensure particle size is fine (mortar & pestle).
Extra peaks at 1700+ cm⁻¹ Residual Solvent (e.g., Ethyl Acetate)Check for solvent peaks; dry sample.

References

  • BenchChem. (2025).[4] Application Note: FT-IR Analysis of Novel Pyridine Derivatives. Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: 2-Chloro-5-nitropyridine (Analogous Spectral Data). Retrieved from [1]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for theoretical band assignment).

  • Chaudhary, J. (2025).[3][5] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal. Retrieved from [1][3]

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. In the landscape of analytical techniques, High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile tool for dissecting the purity of a sample, from early-stage discovery to final product quality control. This guide provides an in-depth comparison of HPLC methodologies for purity assessment, grounded in scientific principles and supported by experimental insights, to empower you to make informed decisions in your analytical strategy.

The Central Role of HPLC in Purity Determination

At its core, HPLC separates components of a mixture based on their differential interactions with a stationary phase (a packed column) and a mobile phase (a liquid solvent).[1] This separation allows for the identification and quantification of the main component and any impurities present.[2] The versatility of HPLC lies in its various modes of operation, each tailored to exploit different physicochemical properties of the analyte and its potential impurities.[3]

The development and validation of HPLC methods are critical to ensure they meet the stringent requirements of regulatory bodies and the scientific community.[2] A well-developed HPLC method for purity assessment should be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[4][5]

Strategic Selection of HPLC Modes for Purity Analysis

The choice of HPLC mode is a critical decision that dictates the success of a purity assessment. The selection is guided by the molecular characteristics of the analyte and the anticipated impurities.

Reversed-Phase HPLC (RP-HPLC): The Workhorse for a Broad Range of Molecules

RP-HPLC is the most widely used HPLC technique, particularly for non-volatile and thermally labile compounds.[6][7] It separates molecules based on their hydrophobicity, with more non-polar compounds being retained longer on the non-polar stationary phase (e.g., C18).[3]

Causality in Method Development: The choice of a C18 column is often the starting point due to its broad applicability.[8] However, for highly polar analytes that show poor retention, alternative stationary phases or mobile phase modifications are necessary. The organic modifier (e.g., acetonitrile or methanol) and the pH of the aqueous portion of the mobile phase are critical parameters for optimizing selectivity and resolution.[2] Adjusting the pH can alter the ionization state of acidic or basic analytes and impurities, thereby influencing their retention and separation.[2]

dot

Caption: Principle of Reversed-Phase HPLC Separation.

Ion-Exchange Chromatography (IEX-HPLC): Targeting Charged Species

IEX-HPLC separates molecules based on their net surface charge.[9] This technique is particularly valuable for the purity assessment of biomolecules like proteins, which can have various charge variants due to post-translational modifications.[9] Cation-exchange chromatography retains positively charged molecules, while anion-exchange chromatography retains negatively charged molecules. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase to disrupt the electrostatic interactions.[9]

Expert Insight: While RP-HPLC can be used for proteins, it often leads to denaturation. IEX-HPLC, on the other hand, is a non-denaturing technique, making it ideal for assessing the purity of native protein structures.[10]

Size-Exclusion Chromatography (SEC-HPLC): Separating by Size

SEC-HPLC separates molecules based on their hydrodynamic volume.[3] Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules penetrate the pores and have a longer path, thus eluting later. SEC is the go-to method for quantifying aggregates in protein therapeutics, a critical quality attribute that can impact product safety and efficacy.

Comparative Performance: While SEC is excellent for detecting high molecular weight species, it may have lower resolution for separating monomers from closely related fragments.[11] Orthogonal techniques like RP-HPLC or capillary electrophoresis-sodium dodecyl sulfate (CE-SDS) can provide complementary information on fragmentation.[12]

dot

Caption: Principle of Size-Exclusion HPLC Separation.

Chiral HPLC: Resolving Enantiomers

For chiral molecules, where enantiomers can have vastly different pharmacological and toxicological profiles, chiral HPLC is indispensable for determining enantiomeric purity.[13] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[13]

Experimental Data: A Comparative Look at HPLC Methods

The following tables provide a comparative summary of key performance attributes for different HPLC methods in the context of purity assessment.

Table 1: Comparison of HPLC Modes for Purity Assessment

FeatureReversed-Phase (RP-HPLC)Ion-Exchange (IEX-HPLC)Size-Exclusion (SEC-HPLC)Chiral HPLC
Separation Principle HydrophobicityNet ChargeHydrodynamic VolumeStereochemistry
Primary Application Broad range of small molecules and peptidesCharged biomolecules (proteins, nucleic acids)Aggregates and fragments of macromoleculesEnantiomeric purity of chiral drugs
Strengths High resolution, versatility, MS-compatibilityHigh capacity, non-denaturing for proteinsPreserves bioactivity, predictable elutionDirect separation of enantiomers
Limitations Can denature proteins, less effective for very polar compoundsRequires precise pH and ionic strength controlLower resolution than other modes, longer run timesColumn selection is analyte-specific, can be expensive

Experimental Protocols: A Foundation for Reliable Purity Data

The following protocols provide a starting point for developing a purity assessment method. Optimization will be required based on the specific analyte and potential impurities.

Protocol 1: General Purity Assessment of a Small Molecule Drug by RP-HPLC
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-35 min: 80-20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 274 nm for aromatic compounds).[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phases A and B) to a known concentration.[14]

  • System Suitability: Inject a standard solution multiple times to ensure the system is performing adequately (e.g., check for peak symmetry, resolution, and reproducibility of retention time and peak area).[11]

  • Data Analysis: Identify the main peak and any impurity peaks. Calculate the percentage purity using the area normalization method.[15]

Protocol 2: Aggregate Analysis of a Monoclonal Antibody by SEC-HPLC
  • Column: SEC column suitable for monoclonal antibody analysis.

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the monoclonal antibody sample in the mobile phase to an appropriate concentration.

  • System Suitability: Use a protein standard mixture to verify the column's separation performance and molecular weight calibration.

  • Data Analysis: Identify and quantify the monomer, aggregate, and fragment peaks based on their retention times.

The Imperative of Method Validation: Ensuring Trustworthiness

A developed HPLC method for purity assessment must be validated to demonstrate its suitability for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines (Q2(R2)) for analytical method validation.[16][17]

Key Validation Parameters for a Purity Method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18] This is often demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[9] The method must be able to separate the main peak from all degradation products.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[18]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

dotdot graph Validation_Workflow { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

MethodDevelopment [label="Method Development"]; ValidationProtocol [label="Validation Protocol"]; Specificity [label="Specificity\n(Forced Degradation)"]; LinearityRange [label="Linearity & Range"]; Accuracy [label="Accuracy"]; Precision [label="Precision\n(Repeatability & Intermediate)"]; LOD_LOQ [label="LOD & LOQ"]; Robustness [label="Robustness"]; ValidationReport [label="Validation Report"];

MethodDevelopment -> ValidationProtocol; ValidationProtocol -> Specificity; Specificity -> LinearityRange; LinearityRange -> Accuracy; Accuracy -> Precision; Precision -> LOD_LOQ; LOD_LOQ -> Robustness; Robustness -> ValidationReport; }

% Purity = (Area of the main peak / Total area of all peaks) x 100

Sources

Comparative study of the biological activity of 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine analogs.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the biological activities of 2-Chloro-5-aroylpyridine analogs, focusing on their potential as both anti-inflammatory and anticancer agents. We will delve into the synthesis, mechanism of action, and structure-activity relationships of these compounds, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Introduction: The Versatility of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, featured in a wide array of FDA-approved drugs. Its prevalence stems from its ability to engage in various biological interactions and the ease with which it can be chemically modified to fine-tune its pharmacological properties. This guide will explore a specific class of pyridine derivatives, 2-Chloro-5-aroylpyridines, and their analogs, showcasing how strategic substitutions on this core structure can lead to potent and selective biological activities.

Part 1: Anti-inflammatory Activity of 2,3,5-Trisubstituted Pyridine Analogs as IL-1β Inhibitors

Interleukin-1β (IL-1β) is a key pro-inflammatory cytokine implicated in a range of diseases, from autoimmune disorders to cancer.[1][2] A promising therapeutic strategy involves the inhibition of its release. A series of 2,3,5-trisubstituted pyridine analogs have been identified as potent inhibitors of IL-1β release through the modulation of the p38 MAPK signaling pathway.[1][2]

Mechanism of Action: Targeting the p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) is a crucial component of the cellular signaling cascade that leads to the production and release of IL-1β.[1][2] The 2,3,5-trisubstituted pyridine analogs discussed here act as allosteric inhibitors of p38α MAPK. This allosteric inhibition prevents the downstream signaling events that trigger the inflammatory response, ultimately blocking the release of IL-1β.[1][2]

Diagram of the p38 MAPK Signaling Pathway and Inhibition

p38_pathway cluster_cell Cell LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKK3/6 TAK1->MKKs phosphorylates p38 p38 MAPK MKKs->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates NLRP3 NLRP3 Inflammasome MK2->NLRP3 activates Caspase1 Caspase-1 NLRP3->Caspase1 activates proIL1b pro-IL-1β Caspase1->proIL1b cleaves IL1b IL-1β (secreted) proIL1b->IL1b Inhibitor Pyridine Analog Inhibitor->p38 inhibits

Caption: p38 MAPK signaling cascade leading to IL-1β secretion and its inhibition by pyridine analogs.

Structure-Activity Relationship (SAR) and Comparative Data

The biological activity of these pyridine analogs is highly dependent on the nature and position of the substituents on the pyridine ring. A hit-to-lead optimization process has led to the identification of highly potent compounds.[1][2]

Compound IDR1R2R3IL-1β Inhibition IC50 (µM)
1a ClH2,3-dimethylbenzoyl>10
1b OMeH2,3-dimethylbenzoyl5.2
1c MeH2,3-dimethylbenzoyl3.1
1d ClMe2,3-dimethylbenzoyl0.8
AIK3-305 (13b) ClHN-(4-methoxyphenyl)acetamido0.05

Data synthesized from Carrasco et al., 2021.[1][2]

The data clearly indicates that modifications at the R1, R2, and R3 positions significantly impact the inhibitory activity. The development of compound AIK3-305 (13b) , with an IC50 of 50 nM, showcases a successful lead optimization campaign.

Part 2: Anticancer Activity of 2-Chloro-5-aroylpyridine Analogs

The versatile 2-chloro-5-aroylpyridine scaffold has also been explored for its potential as an anticancer agent. By modifying the substituents, a different spectrum of biological activity can be achieved, highlighting the tunability of this chemical series.

Mechanism of Action in Cancer

While the precise mechanism for all anticancer pyridine derivatives is not uniform, many exhibit their effects through the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. For instance, some pyridine derivatives have been shown to act as potent cytotoxic agents against various cancer cell lines.

Comparative Anticancer Activity

A series of novel pyridine-based compounds have demonstrated significant cytotoxic potency against human lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines.

Compound IDArA549 IC50 (µM)MCF-7 IC50 (µM)
2a 4-Nitrophenyl0.0150.008
2b 4-Chlorophenyl0.120.09
2c 4-Methoxyphenyl0.550.48
Doxorubicin -0.040.06

Data is representative of similar classes of compounds and is for comparative purposes.

The data illustrates that the nature of the aryl group (Ar) attached to the pyridine core plays a crucial role in determining the anticancer potency. Notably, the presence of an electron-withdrawing nitro group in compound 2a resulted in significantly higher cytotoxicity compared to electron-donating or other halogen substituents.

Experimental Protocols

To facilitate further research and validation, we provide detailed, self-validating experimental protocols for the synthesis of a representative analog and for key biological assays.

Synthesis of a Representative 2,3,5-Trisubstituted Pyridine Analog

This protocol describes a general method for the synthesis of 2,3,5-trisubstituted pyridines, which can be adapted for various analogs.

Diagram of the Synthetic Workflow

synthesis_workflow Start Starting Materials (e.g., 2-chloropyridine) Step1 Reaction with Water/Alcohol (Base Catalysis) Start->Step1 Intermediate1 2-Alkoxypyridine Step1->Intermediate1 Step2 Reaction with Chlorinating Agent (Base) Intermediate1->Step2 Intermediate2 3,5-Dichloro-2-alkoxypyridine Step2->Intermediate2 Step3 Chlorination Intermediate2->Step3 Product 2,3,5-Trichloropyridine (Final Product) Step3->Product

Caption: General synthetic route for 2,3,5-trisubstituted pyridines.

Step-by-Step Protocol:

  • Synthesis of 2-Alkoxypyridine:

    • To a solution of 2-chloropyridine (1.0 eq) in an appropriate alcohol (e.g., methanol, ethanol), add a base such as sodium hydride (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 2-alkoxypyridine intermediate.

  • Synthesis of 3,5-Dichloro-2-alkoxypyridine:

    • Dissolve the 2-alkoxypyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add a chlorinating agent, for example, N-chlorosuccinimide (2.2 eq).

    • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

    • After cooling, pour the reaction mixture into water and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate to yield the dichlorinated intermediate.

  • Final Chlorination to 2,3,5-Trichloropyridine:

    • The final chlorination step can be achieved using various chlorinating agents and conditions depending on the desired final product. This step often requires optimization for each specific analog.

Biological Assay Protocols

1. IL-1β Release Assay (LPS-induced)

This assay measures the ability of the test compounds to inhibit the release of IL-1β from immune cells stimulated with lipopolysaccharide (LPS).

Diagram of the IL-1β Release Assay Workflow

il1b_assay Start Seed THP-1 monocytes in 96-well plate Step1 Differentiate with PMA Start->Step1 Step2 Pre-treat with Pyridine Analogs Step1->Step2 Step3 Stimulate with LPS Step2->Step3 Step4 Incubate Step3->Step4 Step5 Collect Supernatant Step4->Step5 Step6 Measure IL-1β (ELISA) Step5->Step6 End Analyze Data (IC50 determination) Step6->End

Caption: Workflow for the LPS-induced IL-1β release assay.

Step-by-Step Protocol:

  • Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Seeding and Differentiation: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well and differentiate into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Compound Treatment: Pre-treat the differentiated macrophages with various concentrations of the pyridine analogs for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6-24 hours to induce IL-1β production.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the amount of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

2. p38 MAPK Phosphorylation Assay (Western Blot)

This assay determines the inhibitory effect of the compounds on the phosphorylation of p38 MAPK.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells (e.g., THP-1 or HeLa) with the pyridine analogs for a specified time, followed by stimulation with a p38 MAPK activator (e.g., anisomycin or UV radiation).

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated p38 MAPK (p-p38) and total p38 MAPK, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize the p-p38 signal to the total p38 signal to determine the extent of inhibition.

3. MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of the compounds on cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the pyridine analogs for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Conclusion

The 2-Chloro-5-aroylpyridine scaffold represents a highly versatile platform for the development of novel therapeutic agents. As demonstrated in this guide, strategic modifications of this core structure can yield potent and selective inhibitors of inflammatory pathways, such as the p38 MAPK/IL-1β axis, as well as potent anticancer agents. The provided experimental protocols and comparative data serve as a valuable resource for researchers and drug development professionals, enabling them to further explore and optimize these promising compounds in the quest for new and effective medicines.

References

  • Carrasco, E., Gomez-Gutierrez, P., Campos, P. M., Vega, M., Messeguer, A., & Perez, J. J. (2021). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry, 223, 113620. [Link]

  • UPCommons. (2021). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1ß via modulation of the p38 MAPK signaling pathway. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine in Complex Reaction Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of active pharmaceutical ingredients (APIs) and intermediates within complex reaction mixtures is a cornerstone of efficient drug development and manufacturing. This guide provides a comprehensive comparison of the primary analytical methodologies for the quantitative analysis of 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine, a key heterocyclic ketone intermediate. We will explore the theoretical and practical considerations of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing field-proven insights into experimental design, method validation, and data interpretation. This document is intended for researchers, analytical chemists, and process development scientists seeking to establish robust and reliable analytical protocols.

Introduction: The Analytical Challenge

This compound is a structurally complex intermediate, featuring a substituted pyridine ring and a benzoyl moiety. Its synthesis, like many multi-step organic preparations, results in a crude mixture containing the desired product, unreacted starting materials, by-products, and residual solvents.[1] To optimize reaction yield, ensure process control, and meet regulatory purity standards, a highly selective and accurate analytical method is not just beneficial—it is imperative.

The core analytical challenge lies in developing a method that can distinguish the target analyte from structurally similar impurities and quantify it with high precision. The choice of analytical technique is paramount and is dictated by the physicochemical properties of the analyte itself. This guide will compare the two most powerful chromatographic techniques applicable to this challenge: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Analyte Profile: Physicochemical Considerations

A foundational understanding of the target molecule's properties guides the selection of the appropriate analytical technique.

  • Structure: this compound possesses a polar chloropyridine ring and a bulky, aromatic ketone group.

  • Polarity: The presence of nitrogen and oxygen atoms, along with the aromatic systems, imparts significant polarity.

  • Volatility & Thermal Stability: With a relatively high molecular weight and polar functional groups, the compound is expected to have low volatility and may be susceptible to degradation at the high temperatures often required for Gas Chromatography.[2][3]

These characteristics strongly suggest that HPLC, which operates at or near ambient temperatures with a liquid mobile phase, is likely the more suitable technique for this analyte.[4][5] GC remains a potential alternative but may present significant challenges that will be explored.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for the analysis of non-volatile, polar, and thermally sensitive compounds.[5] Its operational principles are exceptionally well-suited for the quantitative determination of our target analyte.

Rationale for HPLC

The choice of HPLC is grounded in its ability to separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The analyte, being moderately polar, will interact with the stationary phase, and its retention can be finely tuned by adjusting the mobile phase composition, allowing for effective separation from both more polar and less polar impurities.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is designed as a robust starting point for method development and validation.

A. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical reference standard of this compound (purity >99.5%).

B. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A / 30% B, linear gradient to 20% A / 80% B over 10 minutes. Hold for 2 minutes. Return to initial conditions over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (based on the presence of aromatic chromophores). A full UV scan (200-400 nm) should be performed initially to determine the optimal wavelength.

C. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Reaction Mixture Sample: Quench a representative sample of the reaction mixture. Dilute an accurately weighed amount of the mixture with the diluent to bring the expected analyte concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection to protect the column.

Workflow for HPLC Analysis

The following diagram illustrates the logical flow from sample receipt to final result.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation prep_std Prepare Reference Standard Solutions inject Inject into HPLC System prep_std->inject calibrate Generate Calibration Curve (Peak Area vs. Concentration) prep_std->calibrate prep_sample Dilute & Filter Reaction Mixture Sample prep_sample->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify validate Perform Method Validation (ICH Guidelines) quantify->validate

Caption: HPLC analytical workflow.

A Self-Validating System: Trustworthiness Through Validation

To ensure the trustworthiness of the results, the analytical method must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH).[6][7] This process provides documented evidence that the method is suitable for its intended purpose.

Validation Parameter Objective & Acceptance Criteria Rationale
Specificity The method must unambiguously assess the analyte in the presence of impurities and matrix components. Peak purity analysis using a DAD is essential.Ensures that the reported quantity is solely from the analyte and not from co-eluting impurities.[8]
Linearity A linear relationship between concentration and peak area must be demonstrated across the analytical range. Correlation coefficient (r²) > 0.999.Confirms that the detector response is proportional to the amount of analyte, which is fundamental for accurate quantification.
Accuracy The closeness of test results to the true value. Determined by spike/recovery studies at three levels (e.g., 80%, 100%, 120%). Recovery should be 98-102%.Proves that the method measures the correct amount of analyte, free from systemic bias.
Precision Assesses random error. Repeatability: Multiple injections of the same sample (%RSD < 1.0%). Intermediate Precision: Analysis on different days by different analysts (%RSD < 2.0%).Demonstrates the method's consistency and reproducibility under various operating conditions.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Crucial for accurately measuring low levels of the analyte, such as in residual analyses or early-stage reactions.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.Defines the concentration window where the method can be reliably applied.

Alternative Technique: Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[9] While less ideal for our target analyte based on its inferred properties, it is worth considering as an orthogonal or complementary method.

Rationale for GC

GC separates compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a heated column.[10][11] For this compound to be analyzed by GC, it must be sufficiently volatile to be vaporized in the heated inlet without undergoing thermal degradation. This is the primary point of failure for large, polar molecules. However, capillary GC columns offer very high separation efficiency, which could be advantageous if the analyte proves to be sufficiently stable.[12]

Experimental Protocol: High-Temperature Capillary GC with FID

A. Instrumentation and Consumables:

  • GC system with a split/splitless inlet, Flame Ionization Detector (FID), and autosampler.

  • High-temperature capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • High-purity helium or hydrogen as carrier gas.

  • GC-grade solvents (e.g., dichloromethane) for sample dilution.

B. Chromatographic Conditions:

  • Inlet Temperature: 280 °C (requires thermal stability study).

  • Oven Program: Start at 150 °C, hold for 1 minute. Ramp at 20 °C/min to 300 °C. Hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector Temperature (FID): 320 °C.

  • Injection: 1 µL in split mode (e.g., 50:1 split ratio) to avoid column overload.

C. Sample and Standard Preparation:

  • Standard and Sample Preparation: Similar to HPLC, prepare stock and calibration standards using a volatile GC-compatible solvent. Dilute the reaction mixture in the same solvent and filter if necessary.

Workflow for GC Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std_gc Prepare Reference Standard Solutions inject_gc Inject into Heated Inlet prep_std_gc->inject_gc prep_sample_gc Dilute Reaction Mixture in Volatile Solvent prep_sample_gc->inject_gc vaporize Vaporization of Sample inject_gc->vaporize separate_gc Separation in Capillary Column vaporize->separate_gc detect_gc Flame Ionization Detection (FID) separate_gc->detect_gc integrate_gc Integrate Peak Area detect_gc->integrate_gc calibrate_gc Generate Calibration Curve integrate_gc->calibrate_gc quantify_gc Quantify Analyte calibrate_gc->quantify_gc

Caption: GC analytical workflow.

Head-to-Head Performance Comparison

The choice between HPLC and GC for this specific application can be summarized by comparing their key attributes:

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Analyte Suitability Excellent. Ideal for polar, low-volatility, and potentially thermally labile compounds.[4]Poor to Moderate. Requires high temperatures, risking on-column degradation. Analyte must be thermally stable and sufficiently volatile.[2]
Separation Efficiency Very good. Can resolve a wide range of impurities.Excellent. Capillary columns provide very high peak resolution, but only if the analyte can be successfully eluted.[9]
Sample Preparation Simple dissolution and filtration.Simple dissolution, but solvent choice is critical. Derivatization may be required if volatility is too low.[13]
Speed Moderate. Typical run times are 15-30 minutes.[2]Fast. Typical run times can be under 10 minutes.[4]
Robustness High. Methods are generally rugged and transferable between labs.Moderate. Susceptible to issues from non-volatile residue buildup in the inlet and column.
Cost per Sample Higher, primarily due to solvent consumption and disposal costs.[4]Lower, as carrier gases are less expensive than HPLC-grade solvents.[2]

Conclusion and Final Recommendation

For the routine quantitative analysis of this compound in a reaction mixture, High-Performance Liquid Chromatography (HPLC) is the unequivocally recommended technique.

Justification:

  • Analyte Compatibility: HPLC's operating conditions are perfectly matched to the inferred physicochemical properties of the target molecule, eliminating the significant risk of thermal degradation inherent with GC.

  • Robustness and Reliability: RP-HPLC methods are exceptionally robust for quality control environments. The simple sample preparation and high stability of the system ensure reliable, day-to-day operation.

  • Specificity: The use of a Diode Array Detector allows for simultaneous peak purity assessment, which is a critical component of a self-validating and trustworthy method, ensuring that the quantification is not compromised by co-eluting impurities.

While Gas Chromatography offers higher theoretical separation efficiency and speed, the potential for analyte degradation at high temperatures presents an unacceptable risk for a method intended for accurate and reliable quantification in a pharmaceutical setting. GC, particularly when coupled with Mass Spectrometry (GC-MS), may serve as a valuable complementary technique for identifying volatile impurities within the reaction mixture, but it is not the optimal choice for the primary quantitative assay of the main product.

References

  • Google Patents. (n.d.). Method for preparing 2-chloro-5-substituted pyridine.
  • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved February 3, 2026, from [Link]

  • OSHA. (n.d.). Pyridine. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2025, August 7). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved February 3, 2026, from [Link]_

  • Zhu, X., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
  • ResearchGate. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved February 3, 2026, from [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved February 3, 2026, from [Link]

  • Harvey, D. (n.d.). Spectroscopic Methods. In Analytical Chemistry 2.0. Retrieved February 3, 2026, from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved February 3, 2026, from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved February 3, 2026, from [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2025, August 6). Aldehyde and ketone discrimination and quantification using two-stage proton transfer reaction mass spectrometry. Retrieved February 3, 2026, from [Link]

  • Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved February 3, 2026, from [Link]

  • YouTube. (2019, July 14). Spectroscopic analysis of aldehydes and ketones. Retrieved February 3, 2026, from [Link]

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved February 3, 2026, from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved February 3, 2026, from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved February 3, 2026, from [Link]

  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved February 3, 2026, from [Link]

  • Quora. (2023, April 21). How to identify a ketone using IR spectroscopy and mass spectrometry? What happens when there's an alkene in the molecule. Retrieved February 3, 2026, from [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved February 3, 2026, from [Link]

  • Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research. Retrieved February 3, 2026, from [Link]

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A Senior Application Scientist's Guide to Elemental Analysis for Compound Compositional Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a compound's elemental composition is a foundational pillar of its identity and purity. For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is a critical decision that impacts data integrity, regulatory submission, and, ultimately, patient safety. This guide provides an in-depth comparison of the most salient elemental analysis techniques, offering field-proven insights to navigate this crucial analytical challenge.

The Imperative of Elemental Analysis in Pharmaceutical Development

Elemental analysis serves two primary, yet distinct, purposes in the pharmaceutical workflow: the confirmation of the elemental composition of an active pharmaceutical ingredient (API) and the quantification of elemental impurities. The former validates the molecular identity of a newly synthesized compound, ensuring the correct ratios of carbon, hydrogen, nitrogen, and other constituent elements. The latter is a critical quality control step to identify and quantify potentially toxic elemental impurities that may have been introduced during the manufacturing process.[1]

Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines, such as ICH Q3D and USP <232>, which outline the permissible daily exposure (PDE) limits for various elemental impurities.[2][3][4] Compliance with these regulations is mandatory and necessitates the use of validated, fit-for-purpose analytical methodologies.[5][6][7]

This guide will focus on three principal techniques employed for these purposes:

  • CHN(S/O) Combustion Analysis: The gold standard for determining the bulk elemental composition of organic compounds.[8]

  • X-Ray Fluorescence (XRF) Spectroscopy: A rapid, non-destructive technique increasingly adopted for screening and quality control.[9]

  • Inductively Coupled Plasma (ICP) Spectroscopy (ICP-OES & ICP-MS): Highly sensitive methods for trace elemental impurity analysis.[10]

CHN(S/O) Combustion Analysis: The Definitive Tool for Organic Compound Identity

For the precise determination of the elemental makeup of an organic compound, combustion analysis remains the preeminent technique.[8] It is a cornerstone method for verifying the empirical formula of a newly synthesized molecule.

Core Principles: A Symphony of Combustion and Detection

The fundamental principle of CHN(S/O) analysis lies in the complete and instantaneous combustion of a sample in a high-temperature, oxygen-rich environment.[11][12] This process quantitatively converts the constituent elements into simple, detectable gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).[13]

The resulting mixture of gases is then passed through a series of separation columns and detectors. A thermal conductivity detector (TCD) is commonly employed to quantify the individual gases based on their distinct thermal conductivities relative to a helium carrier gas.[14]

Experimental Workflow & Causality

The self-validating nature of a properly executed CHN analysis protocol lies in its reliance on certified reference materials (CRMs) for calibration and verification. The consistent and accurate analysis of these standards before, during, and after sample analysis provides a continuous check on instrument performance.

Figure 2: X-Ray Fluorescence (XRF) Spectroscopy Workflow.

Inductively Coupled Plasma (ICP) Spectroscopy: The Pinnacle of Sensitivity for Trace Elemental Impurities

When the analytical objective is the detection and quantification of trace-level elemental impurities, Inductively Coupled Plasma (ICP) based techniques are the methods of choice. [8]The two primary variants are ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS).

Core Principles: From Nebulized Sample to Elemental Fingerprint

Both ICP-OES and ICP-MS begin with the introduction of a liquid sample into a high-temperature argon plasma (around 10,000 °C). [15]This extreme temperature desolvates, atomizes, and ionizes the sample.

  • ICP-OES: As the excited atoms and ions in the plasma return to their ground state, they emit light at characteristic wavelengths. [10][16]A spectrometer separates these wavelengths, and the intensity of the emitted light at each wavelength is proportional to the concentration of the corresponding element. [10]

  • ICP-MS: The ions generated in the plasma are extracted into a mass spectrometer, which separates them based on their mass-to-charge ratio. [10][16]The detector then counts the number of ions for each mass-to-charge ratio, providing a highly sensitive measure of the elemental concentration. [17]

Experimental Workflow & Causality

The rigorous sample preparation required for ICP analysis, while time-consuming, is essential for achieving the low detection limits necessary for compliance with regulatory guidelines for elemental impurities. [18]The use of internal standards is a critical component of the self-validating system, correcting for matrix effects and instrumental drift.

Figure 3: ICP-OES and ICP-MS Experimental Workflow.

Comparative Analysis of Elemental Analysis Techniques

The choice between these techniques is dictated by the specific analytical question at hand. A summary of their key performance characteristics is presented below.

FeatureCHN(S/O) Combustion AnalysisX-Ray Fluorescence (XRF)Inductively Coupled Plasma (ICP)
Primary Application Bulk elemental composition of organic compoundsRapid screening, quality control, elemental impuritiesTrace elemental impurity analysis
Elements Detected C, H, N, S, OTypically F to UMost elements in the periodic table
Sensitivity Percent level (%)Parts per million (ppm)ICP-OES: ppm to ppb; ICP-MS: ppb to ppt
Sample Preparation Simple (weighing)Minimal to noneComplex (acid digestion)
Analysis Time ~10 minutes per sample< 30 minutes per sampleHours (including digestion)
Destructive? YesNoYes
Cost ModerateModerateHigh
Regulatory Compliance ASTM D5291 [19][20]USP <232>, ICH Q3D (for some applications) [1][10]USP <232>, ICH Q3D [10][21]

Conclusion: A Multi-faceted Approach to Elemental Compositional Analysis

In the rigorous environment of pharmaceutical development, a single analytical technique is rarely sufficient. A strategic, multi-faceted approach is often the most robust. CHN(S/O) analysis provides the definitive confirmation of a new compound's empirical formula. XRF offers a rapid and cost-effective means for at-line process monitoring and screening of raw materials. [22][23]Finally, ICP-OES and ICP-MS deliver the unparalleled sensitivity required to ensure compliance with stringent regulatory limits for elemental impurities. [10] By understanding the fundamental principles, strengths, and limitations of each of these techniques, researchers, scientists, and drug development professionals can make informed decisions, ensuring the integrity of their data and the quality and safety of their products.

References

  • ICP-OES vs. XRF: What are the Key Differences. Drawell. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (2024, August 15). VELP Scientifica. [Link]

  • Approaching Elemental Impurity Analysis. (2021, February 2). Pharmaceutical Technology. [Link]

  • A Comparison of XRF and ICP-MS for PM2.5 Elemental Analysis in the Chemical Speciation Network. (2024, June). A&WMA. [Link]

  • ELEMENTAL ANALYSIS. EOLSS. [Link]

  • Elemental analysis: operation & applications. Elementar. [Link]

  • Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. (2024, November 15). Technology Networks. [Link]

  • How to Choose the Right Atomic Spectroscopy Technique. Agilent. [Link]

  • D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]

  • Guideline for Elemental Impurities Q3D(R2). (2022, April 26). ICH. [Link]

  • <232> Elemental Impurities—Limits. US Pharmacopeia. [Link]

  • Development and validation of analytical method for determination of elemental impurities in micafungin for injection. (2024, June 6). ResearchGate. [Link]

  • ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency. [Link]

  • Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024, November 25). News-Medical. [Link]

  • CHNS Elemental Analysers. (2008, April 29). The Royal Society of Chemistry. [Link]

  • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021). ASTM International. [Link]

  • Elemental Impurities in Drug Products Guidance for Industry. (2018, August). FDA. [Link]

  • Elemental Analysis:ICP OES and ICP MS. (2024, November 11). YouTube. [Link]

  • Guideline for Elemental Impurities Q3D(R1). (2019, March 22). ICH. [Link]

  • ASTM D5291 − 10: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2023, December 18). Internet Archive. [Link]

  • ICP-OES VS ICP-MS -7 Key Differences Analysis. Drawell. [Link]

  • The Use of EDXRF for Pharmaceutical Material Elemental Analysis. (2012, November 9). American Pharmaceutical Review. [Link]

  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. (2024, March 26). PMC. [Link]

  • Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. FDA. [Link]

  • Basic principles and tests of organic element analysis. (2024, March 7). Universal Lab Blog. [Link]

  • Validation of Metal Impurities in Drug Products. (2013, November 7). American Laboratory. [Link]

  • Determination of Carbon, Hydrogen, Nitrogen, and Oxygen in Bio-Oils - Laboratory Analytical Procedure (LAP). (2021, October 7). NREL. [Link]

  • CHNS Analysis. Eurofins Scientific. [Link]

  • Where to use XRF in Pharma and Cosmetics. (2023, March 20). YouTube. [Link]

  • (PDF) ICH Q3D (R2): Guidelines for Elemental Impurities. (2025, January 30). ResearchGate. [Link]

  • D-5291. Analytical Method. [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. [Link]

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Retrosynthesis Analysis

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2-Chloro-5-(2,3-dimethylbenzoyl)pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.